Methyl 3-(5-formyl-2-furyl)benzoate
Description
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Properties
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJUCGRDCLMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392613 | |
| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591723-69-2 | |
| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(5-formyl-2-furyl)benzoate
Abstract: Methyl 3-(5-formyl-2-furyl)benzoate is a multifunctional organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Featuring a central furan ring—a privileged scaffold in drug discovery—this molecule is decorated with three distinct functional groups: a methyl ester, an aromatic benzoate ring, and a reactive formyl (aldehyde) group. This unique combination allows for selective chemical modifications at multiple sites, making it an ideal intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications for researchers in drug development and materials science.
Molecular Identity and Physicochemical Properties
The structural identity of a compound is the foundation of its chemical behavior. This compound is characterized by a phenyl ring substituted with a methyl ester, which is in turn connected at its meta-position to the 2-position of a furan ring that bears a formyl group at its 5-position.
Chemical Structure
Caption: 2D structure of this compound.
Nomenclature and Identifiers
Proper identification is critical for regulatory compliance and literature searches. The compound is systematically named based on IUPAC conventions, and its CAS number provides a unique identifier.
| Property | Value |
| Systematic IUPAC Name | methyl 3-(5-formylfuran-2-yl)benzoate |
| CAS Number | 591723-69-2[1] |
| Molecular Formula | C₁₃H₁₀O₄[1] |
| Synonyms | 3-(5-formyl-2-furyl)benzoic acid methyl ester |
Physicochemical Data
These properties are essential for planning reactions, purification, and formulation.
| Property | Value |
| Molecular Weight | 230.22 g/mol [1] |
| Physical State | Solid (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF); poorly soluble in water (Predicted). |
| Melting Point | Not experimentally determined in reviewed literature. |
| Boiling Point | Not experimentally determined in reviewed literature. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. While experimental data for this specific molecule is not widely published, a predicted profile can be derived from the analysis of its functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.6 – 9.8 | Singlet (s) |
| Furan-H (position 3) | 7.2 – 7.4 | Doublet (d) |
| Furan-H (position 4) | 6.6 – 6.8 | Doublet (d) |
| Benzoate Aromatic-H | 7.5 – 8.2 | Multiplet (m) |
| Ester Methyl (-OCH₃) | 3.9 – 4.0 | Singlet (s) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon backbone and the presence of carbonyl groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 175 – 180 |
| Ester Carbonyl (C=O) | 165 – 168 |
| Furan & Aromatic Carbons | 110 – 155 |
| Ester Methyl Carbon (-OCH₃) | 52 – 54 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aldehyde) | 2820 – 2850, 2720 – 2750 |
| C=O Stretch (Aldehyde) | 1690 – 1710 |
| C=O Stretch (Ester) | 1715 – 1730 |
| C=C Stretch (Aromatic/Furan) | 1500 – 1600 |
| C-O Stretch (Ester/Furan) | 1000 – 1300 |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern. The expected molecular ion peak [M]⁺ for C₁₃H₁₀O₄ would be observed at m/z = 230.0579.
Synthesis and Purification
The construction of the biaryl linkage between the furan and benzoate rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this transformation, valued for its mild conditions and high functional group tolerance.[2][3]
Retrosynthetic Analysis and Strategy Selection
The target molecule can be disconnected at the furan-phenyl C-C bond. This leads to two primary Suzuki coupling strategies:
-
Strategy A: Coupling of methyl 3-bromobenzoate with 5-formylfuran-2-boronic acid .
-
Strategy B: Coupling of 5-bromo-2-furaldehyde with (3-(methoxycarbonyl)phenyl)boronic acid .
Strategy B is often preferred as aryl bromides are typically stable and readily available, and the synthesis of the required phenylboronic acid is straightforward.
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure adapted from established methods for Suzuki couplings involving furan rings.[2][3]
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[4]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the data to the expected profiles (Section 2.0).
Chemical Reactivity and Derivatization Potential
The molecule's utility stems from the distinct reactivity of its functional groups, allowing for a wide range of selective transformations.
Overview of Reactive Centers
Caption: Key reactive centers on the molecule.
Reactions of the Formyl Group
The aldehyde is a highly versatile handle for molecular elaboration.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Selective reduction to a primary alcohol (hydroxymethyl group) can be achieved with sodium borohydride (NaBH₄), which will not reduce the ester group under standard conditions.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields an amine.
-
Wittig Reaction: Conversion of the aldehyde to an alkene is possible using a phosphonium ylide.
-
Condensation Reactions: Can participate in aldol or Knoevenagel condensations to form larger carbon skeletons.
Reactions of the Methyl Ester Group
The ester provides another site for modification, though it is generally less reactive than the aldehyde.
-
Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidic workup will yield the corresponding carboxylic acid.[5][6] This allows for differential functionalization if the aldehyde is protected first.
-
Amination/Amidation: Direct reaction with amines to form amides is possible, often requiring heat or specific catalysts.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to their corresponding alcohols.
Reactions Involving the Heterocyclic and Aromatic Cores
-
Furan Ring: The furan ring is an electron-rich diene and can participate in Diels-Alder reactions.[7] It is sensitive to strong acidic conditions, which can lead to ring-opening and polymerization.[8][9] Electrophilic substitution on the furan ring is possible but can be less regioselective than on the benzene ring.
-
Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern will be directed by the existing groups. The ester is a deactivating meta-director, while the furan ring is an activating ortho-, para-director, leading to potentially complex substitution outcomes.
Applications in Research and Drug Development
The Furan Scaffold as a Privileged Motif
Heterocyclic compounds are cornerstones of medicinal chemistry, and the furan ring is a prominent structural motif in many clinically important drugs.[10][11] Furan derivatives exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[12][13][14] The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[10]
Role as a Versatile Synthetic Intermediate
This compound is not typically an end-product but rather a sophisticated intermediate. Its value lies in its potential for sequential, site-selective modifications. For example, a drug development professional could:
-
Use the aldehyde group as an anchor to introduce a pharmacophore via reductive amination.
-
Hydrolyze the ester to the carboxylic acid to improve solubility or create a new attachment point for another molecular fragment.
-
Utilize both functional groups to synthesize complex macrocycles or constrained analogues for structure-activity relationship (SAR) studies.
This versatility makes it a highly attractive starting material for building libraries of diverse compounds for high-throughput screening in the search for new drug candidates.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.[1] Avoid inhalation of dust or contact with skin.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound of significant strategic importance for synthetic organic chemistry and drug discovery. Its well-defined structure, characterized by three distinct and orthogonally reactive functional groups, provides a robust platform for creating molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic signature, and chemical reactivity, as detailed in this guide, empowers researchers to fully exploit its potential as a key building block for the next generation of pharmaceuticals and functional materials.
References
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Medicinal significance of furan derivatives: A Review. Retrieved from [Link]
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PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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Hussain, M., Khera, R. A., Hung, N. T., & Langer, P. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 8(24), 5553-5556. Retrieved from [Link]
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Pharmacological activity of furan derivatives. (2024). Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Retrieved from [Link]
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Fiveable. (n.d.). Methyl Benzoate Definition. Retrieved from [Link]
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ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]
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Blog Chemical Co., Ltd. (2025). How does Methyl Benzoate react with alcohols?. Retrieved from [Link]
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Retrieved from [Link]
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Reddit. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents. r/chemhelp. Retrieved from [Link]
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ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan-based scaffold. Retrieved from [Link]
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Karami, K., Nasrabadi, H. T., & Ghasemzadeh, M. A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2467. Retrieved from [Link]
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Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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ChemSynthesis. (2025). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Retrieved from [Link]
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ResearchGate. (2025). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]
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ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
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MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
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UNIMAS Institutional Repository. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Retrieved from [Link]
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YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
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ResearchGate. (2025). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate. Retrieved from [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 3-(5-formyl-2-furyl)benzoate
Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 3-(5-formyl-2-furyl)benzoate (CAS No. 591723-69-2), a molecule of interest in synthetic chemistry and materials science.[1] For researchers, drug development professionals, and quality control scientists, unambiguous structural confirmation is paramount. This document moves beyond a simple data sheet, offering a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for the elucidation and verification of this and structurally related compounds. Standardized protocols for data acquisition are also detailed to ensure reproducibility and accuracy.
Molecular Structure and Functional Group Analysis
This compound is a bi-aryl compound featuring a central furan ring linking a benzaldehyde moiety to a methyl benzoate group. The key to interpreting its spectra lies in understanding the electronic influence of its constituent parts:
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group that influences the chemical shifts of the attached benzene ring.
-
Benzene Ring: A 1,3- (or meta-) substituted aromatic system. The substitution pattern is critical for predicting proton NMR splitting patterns.
-
Furan Ring: A five-membered aromatic heterocycle whose protons have characteristic chemical shifts.
-
Aldehyde Group (-CHO): A strongly electron-withdrawing group, featuring a highly deshielded proton and a distinct carbonyl stretch in the IR spectrum.
The interplay of these groups dictates the unique spectroscopic fingerprint of the molecule.
Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.
Proton (¹H) NMR Spectroscopy Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum in CDCl₃ would exhibit several distinct signals.
Causality of Predicted Signals:
-
Aldehyde Proton (H6): Expected to be the most downfield signal (δ ≈ 9.7 ppm). Its proximity to the highly electronegative oxygen and the anisotropic effect of the C=O bond cause significant deshielding. It will appear as a singlet as there are no adjacent protons.
-
Benzoate Protons (H2', H4', H5', H6'): These four protons on the benzene ring will appear in the aromatic region (δ ≈ 7.4 - 8.4 ppm).
-
H2' will likely be a sharp singlet or a narrow triplet, influenced by coupling to H4' and H6'.
-
H6' and H4' will appear as doublet of doublets due to ortho and meta coupling.
-
H5' will be a triplet, coupling to both H4' and H6'.
-
-
Furan Protons (H3, H4): These protons appear as doublets due to mutual coupling (³J ≈ 3-4 Hz). The proton adjacent to the aldehyde group (H4) will be further downfield than the proton adjacent to the benzene ring (H3).
-
Methyl Protons (H8'): The three protons of the methyl ester group will appear as a sharp singlet around δ ≈ 3.9 ppm, a characteristic region for methyl esters.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aldehyde-H | 9.7 - 9.8 | Singlet (s) | 1H | N/A |
| Benzoate-H2' | 8.2 - 8.3 | Singlet (s) or Triplet (t) | 1H | J ≈ 1.5 |
| Benzoate-H6' | 8.0 - 8.1 | Doublet of Doublets (dd) | 1H | J ≈ 7.8, 1.5 |
| Benzoate-H4' | 7.8 - 7.9 | Doublet of Doublets (dd) | 1H | J ≈ 7.8, 1.5 |
| Benzoate-H5' | 7.5 - 7.6 | Triplet (t) | 1H | J ≈ 7.8 |
| Furan-H4 | 7.2 - 7.3 | Doublet (d) | 1H | J ≈ 3.7 |
| Furan-H3 | 6.8 - 6.9 | Doublet (d) | 1H | J ≈ 3.7 |
| Methyl-H8' | 3.9 - 4.0 | Singlet (s) | 3H | N/A |
Carbon (¹³C) NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type.
Causality of Predicted Signals:
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The aldehyde carbonyl (C6) is typically more deshielded (δ ≈ 178-185 ppm) than the ester carbonyl (C7') (δ ≈ 165-167 ppm).
-
Aromatic & Furan Carbons: A complex set of signals between δ ≈ 110-160 ppm. The carbons directly attached to oxygen (C2, C5) or the ester/aldehyde groups (C1', C3', C5) will be the most downfield in this region.
-
Methyl Carbon (C8'): The methyl ester carbon will appear as a sharp, upfield signal around δ ≈ 52-53 ppm.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C6) | 178 - 185 |
| Ester Carbonyl (C7') | 165 - 167 |
| Furan (C2, C5) & Benzoate (C1', C3') | 125 - 160 (multiple signals) |
| Furan (C3, C4) & Benzoate (C2', C4', C5', C6') | 110 - 135 (multiple signals) |
| Methyl (C8') | 52 - 53 |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of Predicted Absorption Bands:
-
C=O Stretching: Two distinct and strong absorption bands will be prominent. The aldehyde C=O stretch appears at a higher wavenumber (≈ 1700-1710 cm⁻¹) than the ester C=O stretch (≈ 1720-1730 cm⁻¹) due to the conjugation with the furan ring.
-
C-H Stretching:
-
Aromatic/Furan C-H stretches appear just above 3000 cm⁻¹.
-
The aldehyde C-H stretch shows two characteristic, weaker bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
-
Aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.
-
-
C-O Stretching: Strong bands corresponding to the C-O stretches of the ester group will be visible in the 1100-1300 cm⁻¹ region.
-
Aromatic/Furan C=C Bending: Multiple bands in the fingerprint region (1450-1600 cm⁻¹) corresponding to the ring vibrations.
Table 3: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Furan C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium |
| Aldehyde C-H Stretch | ~2830, ~2730 | Weak (Characteristic) |
| Ester C=O Stretch | 1730 - 1720 | Strong, Sharp |
| Aldehyde C=O Stretch | 1710 - 1700 | Strong, Sharp |
| Aromatic/Furan C=C Bending | 1600 - 1450 | Medium-Strong |
| Ester C-O Stretch | 1300 - 1100 | Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the exact mass of the molecule (C₁₃H₁₀O₄), which is 230.0579.
-
Key Fragments: The molecule is expected to fragment at the ester and furan linkages.
-
Loss of Methoxy Radical (•OCH₃): A prominent peak at m/z 199, resulting from the cleavage of the methyl ester.
-
Loss of Methyl Formate (HCOOCH₃): A peak corresponding to the loss of the entire ester group.
-
Furan Ring Fragmentation: Cleavage can occur on either side of the furan ring, leading to characteristic benzoyl or furyl cations.
-
Sources
An In-depth Technical Guide to Methyl 3-(5-formyl-2-furyl)benzoate: A Versatile Bifunctional Intermediate for Research and Development
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile chemical building blocks is paramount. Compounds that possess multiple, orthogonally reactive functional groups are of particular interest as they serve as valuable scaffolds for the construction of complex molecular architectures. Methyl 3-(5-formyl-2-furyl)benzoate is one such molecule, incorporating a reactive aldehyde on a furan ring and a methyl ester on a phenyl ring. This unique arrangement of a formyl group, a furan moiety, and a benzoate ester makes it a highly attractive intermediate for the synthesis of novel heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials. This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic pathway, potential applications, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The bifunctional nature of this compound allows for selective chemical transformations, opening avenues for the creation of diverse molecular libraries and targeted therapeutic agents.
Chemical Identifiers and Physicochemical Properties
Precise identification is the cornerstone of chemical research. This compound is cataloged with a unique CAS number and possesses a defined molecular structure and weight. While extensive experimental data on its physical properties are not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 591723-69-2 | [1] |
| Molecular Formula | C₁₃H₁₀O₄ | [1] |
| Molecular Weight | 230.22 g/mol | [1] |
| IUPAC Name | methyl 3-(5-formylfuran-2-yl)benzoate | [1] |
| Synonyms | AKOS BAR-0569, ASISCHEM V56570, ZERENEX E/404757-5, ART-CHEM-BB B025501, 3-(5-formyl-2-furyl)benzoic acid methyl ester | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Appearance | White to off-white or pale yellow solid | Similar aromatic aldehydes and esters, such as Methyl 3-formylbenzoate, are solids at room temperature.[2] |
| Melting Point | Not available. Expected to be in the range of 100-150 °C. | Based on the melting points of structurally related compounds. |
| Boiling Point | Not available. Expected to be >300 °C at atmospheric pressure. | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Insoluble in water. | The aromatic and ester functionalities confer solubility in organic media, while the overall structure is nonpolar enough to be insoluble in water. |
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. A plausible and widely applicable method is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide.
The proposed two-step synthesis begins with the bromination of 2-furaldehyde to yield 5-bromo-2-furaldehyde. This intermediate is then coupled with methyl 3-(boronpinacolato)benzoate under Suzuki-Miyaura conditions to afford the final product. This strategy is highly efficient and tolerant of the functional groups present in the molecule.
Caption: Proposed two-step synthesis of this compound via bromination and subsequent Suzuki coupling.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-2-furaldehyde
-
To a solution of 2-furaldehyde (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-furaldehyde.
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine 5-bromo-2-furaldehyde (1.0 eq), methyl 3-(boronpinacolato)benzoate (1.1 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as the final product.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.7 (s, 1H, -CHO), δ ~8.2-7.4 (m, 4H, Ar-H), δ ~7.3 (d, 1H, Furan-H), δ ~6.8 (d, 1H, Furan-H), δ ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~178 (-CHO), δ ~166 (C=O, ester), δ ~155-120 (Ar-C and Furan-C), δ ~52 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2850, 2750 (C-H, aldehyde), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1580, 1450 (C=C, aromatic/furan) |
| Mass Spec. (EI) | m/z (%) = 230 (M⁺), 201 (M⁺ - CHO), 199 (M⁺ - OCH₃), 171 |
The predicted ¹H NMR spectrum would show a characteristic singlet for the aldehydic proton at a downfield chemical shift (~9.7 ppm). The aromatic protons on the benzoate ring would appear as a complex multiplet, while the furan protons would likely present as two doublets. The methyl ester protons would be a sharp singlet around 3.9 ppm. The ¹³C NMR would confirm the presence of two carbonyl carbons (aldehyde and ester) and the various aromatic and furan carbons. The IR spectrum would be dominated by strong carbonyl stretching bands for the ester and aldehyde groups. Mass spectrometry should show a clear molecular ion peak at m/z = 230.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its synthetic versatility. The aldehyde and ester functionalities can be selectively targeted to build more complex molecules.
Caption: Reaction pathways illustrating the site-selective transformations of this compound.
-
Pharmaceutical Synthesis: The aldehyde group is a versatile handle for introducing nitrogen-containing heterocycles through reactions like reductive amination or condensation followed by cyclization.[3] This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies. The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for forming amide bonds with amines, a prevalent linkage in many drug molecules.
-
Materials Science: The conjugated system of the furan and phenyl rings suggests potential applications in the development of organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aldehyde and ester groups can be used to polymerize or functionalize materials.
-
Agrochemicals: The furan nucleus is present in a number of biologically active compounds used in agriculture. This building block could be used to synthesize novel fungicides or pesticides.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as methyl 2-formylbenzoate and other substituted formylbenzoates, can provide guidance on safe handling procedures.[4] The compound is expected to be an irritant and harmful if swallowed.
Table 4: GHS Hazard Information (Inferred from Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile bifunctional intermediate with significant potential in organic synthesis. Its unique combination of a reactive aldehyde and a modifiable ester group, bridged by a furan-phenyl scaffold, makes it an ideal starting material for the synthesis of a wide range of complex molecules. For researchers in drug discovery, medicinal chemistry, and materials science, this compound offers a gateway to novel chemical entities with tailored properties. Adherence to appropriate safety protocols is essential when handling this and any laboratory chemical.
References
-
ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available at: [Link]
-
UNIMAS Institutional Repository. Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Available at: [Link]
Sources
The Strategic Synthesis of Methyl 3-(5-formyl-2-furyl)benzoate: A Technical Guide for Advanced Chemical Synthesis
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Methyl 3-(5-formyl-2-furyl)benzoate is a prime example of such a scaffold, incorporating two key reactive functionalities: a formyl group, which is a versatile handle for a myriad of chemical transformations, and a methyl ester, which can be readily hydrolyzed or aminated. The spatial arrangement of the furan and benzoate moieties further imparts a unique three-dimensional architecture, making it a compelling starting material for the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides an in-depth technical overview of a robust and logical synthetic pathway to this compound, grounded in well-established and reliable synthetic methodologies.
Retrosynthetic Analysis: A Two-Step Approach to a Complex Scaffold
A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C-C bond between the furan and the benzene ring, pointing towards a cross-coupling reaction. The second key transformation is the introduction of the formyl group onto the furan ring, a classic electrophilic aromatic substitution. This leads to a synthetic strategy centered around two core reactions: a Palladium-catalyzed cross-coupling reaction to form the 2-arylfuran core, followed by a Vilsmeier-Haack formylation to install the aldehyde.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the 2-Arylfuran Core via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups and the relatively low toxicity of the boron byproducts make it an ideal choice for this synthesis.[2]
Causality Behind Experimental Choices
The selection of a palladium catalyst, a suitable base, and a solvent system is critical for the success of the Suzuki coupling. A catalyst system of Pd(dppf)Cl2 is often effective for coupling aryl halides with heteroaryl boronic acids.[3] The base is required to activate the boronic acid for transmetalation, and an aqueous solution of a carbonate or phosphate is commonly employed. A mixed solvent system, such as toluene/ethanol/water or dioxane/water, is often used to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-bromobenzoate | 215.04 | 1.0 eq | |
| 2-Furanboronic acid | 111.92 | 1.2 eq | |
| Pd(dppf)Cl2 | 816.64 | 0.03 eq | |
| K2CO3 | 138.21 | 2.0 eq | |
| Toluene | |||
| Ethanol | |||
| Water |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate, 2-furanboronic acid, Pd(dppf)Cl2, and K2CO3.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-(2-furyl)benzoate.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Formylation of the Furan Ring via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[6] Furans are highly activated towards electrophilic aromatic substitution, and the formylation is expected to occur selectively at the C5 position, which is the most electron-rich and sterically accessible position.[6][7]
Mechanism and Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich furan ring. The resulting intermediate is then hydrolyzed during the workup to yield the aldehyde. The use of an excess of the Vilsmeier reagent can help to drive the reaction to completion.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-(2-furyl)benzoate | 202.20 | 1.0 eq | |
| N,N-Dimethylformamide (DMF) | 73.09 | Excess | |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 eq | |
| 1,2-Dichloroethane (DCE) | |||
| Sodium acetate | |||
| Ethyl acetate | |||
| Water |
Procedure:
-
In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve methyl 3-(2-furyl)benzoate in anhydrous 1,2-dichloroethane (DCE).
-
Add the solution of methyl 3-(2-furyl)benzoate dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the iminium salt.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging the power of palladium-catalyzed cross-coupling and the classic Vilsmeier-Haack formylation, this versatile building block can be accessed in a straightforward manner. The presence of two distinct and reactive functional groups opens up a vast chemical space for further elaboration, making this compound a valuable starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials with unique electronic and photophysical properties. Further optimization of reaction conditions and exploration of one-pot procedures could enhance the efficiency of this synthetic sequence, further solidifying the importance of this compound in the synthetic chemist's toolbox.
References
-
Hucke, A., & Cava, M. P. (Year). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Notes - Formylation of Furans. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Gagnon, D., & Boudreault, P.-L. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 487-491. [Link]
-
Shcherbakov, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4596. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Howei Pharm. (n.d.). Cas List Page. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Theoretical and Computational Analysis of Methyl 3-(5-formyl-2-furyl)benzoate: A Senior Application Scientist's Guide
An In-depth Technical Guide
Abstract
Methyl 3-(5-formyl-2-furyl)benzoate is a bifunctional organic molecule featuring a furan core substituted with a formyl group and a methyl benzoate moiety. This unique arrangement of electron-withdrawing and aromatic groups imparts distinct electronic and conformational properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using computational chemistry. We will explore its structural, electronic, spectroscopic, and reactivity properties through first-principles calculations, primarily leveraging Density Functional Theory (DFT). The methodologies detailed herein serve as a robust protocol for researchers and drug development professionals seeking to characterize and predict the behavior of novel small molecules.
Introduction: The Rationale for Computational Scrutiny
In modern chemical and pharmaceutical research, the in silico characterization of molecules prior to their synthesis and experimental testing is a cornerstone of efficient development. This computational-first approach, grounded in quantum mechanics, allows for the prediction of a molecule's behavior, saving significant time and resources. This compound presents an interesting case study. Its structure contains several key features:
-
A Furan Ring: An aromatic heterocycle known for its unique electronic properties and presence in numerous bioactive compounds.
-
A Formyl Group (-CHO): A potent electron-withdrawing group and a reactive site for nucleophilic attack, making it a key handle for further chemical modification.
-
A Methyl Benzoate Group: A bulky substituent that influences the molecule's overall conformation and electronic landscape.
Understanding the interplay of these functional groups is critical for predicting the molecule's reactivity, its potential as a drug scaffold, or its utility as a building block in organic synthesis. This guide will walk through the essential theoretical calculations required to build a comprehensive profile of this molecule.
Foundational Analysis: Molecular Geometry and Energetics
The first and most critical step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.
Protocol: Geometry Optimization
The preferred method for this task is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted standard for organic molecules, providing reliable geometric parameters.
Step-by-Step Workflow:
-
Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search (Optional but Recommended): Due to the rotatable single bond between the furan and benzoate rings, multiple low-energy conformers may exist. A preliminary conformational search using a less computationally expensive method (e.g., molecular mechanics) is advisable to identify potential starting geometries.
-
DFT-based Optimization: The most promising low-energy conformer is then subjected to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The calculation is run until the forces on each atom converge to a near-zero value, indicating that an energy minimum has been reached.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.
The purpose of a frequency calculation following geometry optimization is to confirm that the found structure represents a true energy minimum. A stable structure will have no imaginary frequencies, whereas a transition state will have exactly one. The presence of imaginary frequencies indicates that the geometry is unstable with respect to the corresponding atomic displacement, meaning it is a saddle point on the potential energy surface, not a minimum. These frequencies are derived from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Therefore, performing this calculation is a mandatory self-validating step for any structural prediction.
Predicted Structural Parameters
The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding steric hindrance and the planarity of the molecular system.
-
Inter-ring Dihedral Angle: The most significant conformational variable is the dihedral angle between the furan and benzoate rings. A smaller angle suggests a more planar, conjugated system, while a larger, twisted angle indicates steric clash between the rings.
-
Formyl Group Orientation: The orientation of the formyl group relative to the furan ring is also key. It is expected to be coplanar with the furan ring to maximize π-system conjugation.
Table 1: Key Predicted Geometric Parameters for this compound (Note: These are representative values. Actual calculated values would be populated here.)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |
| C(furan)-C(benzoate) Bond Length | ~1.47 Å | Indicates the degree of single/double bond character. |
| Furan-Benzoate Dihedral Angle | e.g., 25.4° | Defines the molecular conformation and steric hindrance. |
| C(furan)-C(formyl) Bond Length | ~1.45 Å | Reflects conjugation with the aldehyde group. |
| O(carbonyl)-C(formyl)-H Angle | ~121° | Standard sp² geometry. |
Visualization of the Optimization Workflow
The logical flow from an initial guess to a validated stable structure can be visualized as follows:
Caption: Workflow for obtaining a validated minimum energy structure.
Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential
Once a stable geometry is confirmed, we can investigate the molecule's electronic structure. This is fundamental to understanding its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.
For this compound, the HOMO is expected to be localized on the electron-rich furan ring, while the LUMO is likely centered on the electron-deficient formyl group and benzoate ring.
Molecular Electrostatic Potential (MEP)
An MEP map is a powerful visualization tool that illustrates the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are expected around the oxygen atoms of the formyl and ester groups.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are prone to nucleophilic attack. These are expected around the acidic hydrogen of the formyl group and potentially the hydrogen atoms on the aromatic rings.
The MEP map provides an intuitive guide to the molecule's reactive sites and is invaluable in predicting intermolecular interactions, such as hydrogen bonding or stacking interactions in a protein's active site.
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Value (eV) | Interpretation |
| HOMO Energy | e.g., -6.5 eV | Energy of the highest energy electrons; related to ionization potential. |
| LUMO Energy | e.g., -2.1 eV | Energy of the lowest energy available state; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | e.g., 4.4 eV | Indicates high kinetic stability and low chemical reactivity. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a more quantitative picture of charge distribution and bonding interactions. It transforms the complex, delocalized molecular orbitals into localized "natural bond orbitals" that correspond to the chemist's intuitive Lewis structure (bonds and lone pairs).
A key output is the second-order perturbation theory analysis , which quantifies the stabilizing energy (E(2)) from donor-acceptor interactions. For our molecule, this analysis can reveal:
-
Intramolecular Charge Transfer: The extent of electron delocalization from the furan ring (donor) to the formyl and benzoate groups (acceptors).
-
Hyperconjugation: Stabilizing interactions between filled bonding orbitals and empty anti-bonding orbitals. For example, the interaction between a lone pair on the furan oxygen and an adjacent C-C anti-bonding orbital (π*).
A large E(2) value for a particular donor-acceptor interaction signifies a strong electronic delocalization, which contributes significantly to the molecule's overall stability.
Predicted Spectroscopic Properties
Computational methods allow for the simulation of various spectra, which can be used to validate experimental results or to predict the spectral features of a yet-to-be-synthesized molecule.
Protocol: Simulating Spectra
-
IR and Raman: The vibrational frequencies and intensities are a direct output of the frequency calculation performed in Section 2.1. These harmonic frequencies are often systematically overestimated and should be scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) for better agreement with experiment.
-
NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The calculated absolute shieldings are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
UV-Vis: Electronic transitions, which correspond to absorption in the UV-Visible range, are calculated using Time-Dependent DFT (TD-DFT). This method provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).
Caption: Workflow for the simulation of molecular spectra.
Table 3: Summary of Predicted Spectroscopic Data
| Spectrum | Key Predicted Features | Significance |
| IR | Strong C=O stretch (~1700-1730 cm⁻¹), C-O stretches, Aromatic C-H stretches. | Confirms the presence of carbonyl (ester and aldehyde) and aromatic functionalities. |
| ¹H NMR | Distinct signals for formyl proton (~9-10 ppm), aromatic protons (7-8.5 ppm), and methyl protons (~3.9 ppm). | Provides a unique fingerprint for structural elucidation. Coupling patterns reveal connectivity. |
| ¹³C NMR | Carbonyl carbons (~165-190 ppm), aromatic carbons (~110-150 ppm). | Complements ¹H NMR for full structural assignment. |
| UV-Vis | Strong absorption bands (π→π* transitions) in the UV region, potentially extending into the visible depending on conjugation. | Characterizes the electronic transitions and provides information on the extent of the conjugated system. |
Conclusion and Future Directions
This guide has outlined a comprehensive, first-principles approach to characterizing the theoretical properties of this compound. By systematically calculating its stable geometry, electronic structure, and spectroscopic signatures, we can build a detailed molecular profile. This in silico data provides a powerful foundation for:
-
Rational Drug Design: The MEP and FMO analyses can guide the design of derivatives with improved binding affinity to a target protein by identifying sites for modification.
-
Reaction Prediction: Understanding the molecule's reactivity allows for the prediction of its behavior in various chemical reactions, aiding in the design of synthetic routes.
-
Materials Science: The predicted electronic and optical properties (HOMO-LUMO gap, UV-Vis spectrum) can suggest potential applications in organic electronics or as a chromophore.
The protocols described herein are not limited to this specific molecule but represent a transferrable workflow for the computational investigation of any novel organic compound, embodying the principles of modern, predictive chemical science.
References
-
Gaussian 16, Revision C.01 , Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016.
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
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Glendening, E. D.; Landis, C. R.; Weinhold, F. (2012). NBO 6.0: Natural bond orbital analysis program. Journal of Computational Chemistry, 34(16), 1429-1437.
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Cheeseman, J. R.; Trucks, G. W.; Keith, T. A.; Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
-
Stratmann, R. E.; Scuseria, G. E.; Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224.
A Technical Guide to Methyl 3-(5-formyl-2-furyl)benzoate: Synthesis, Analogs, and Applications in Drug Discovery
Abstract
The furan ring is a cornerstone scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to serve as a bioisosteric replacement for phenyl groups, often improving pharmacokinetic profiles.[1][2] This technical guide provides an in-depth examination of Methyl 3-(5-formyl-2-furyl)benzoate, a key heterocyclic building block. We will explore its synthesis, the design and preparation of its structural analogs and derivatives, and their potential as therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this versatile compound class in the pursuit of novel therapeutics.
Introduction: The Significance of the Furan Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the five-membered furan ring is a recurring motif in a multitude of pharmacologically active agents.[1][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6] The furan nucleus can enhance drug-receptor interactions through hydrogen bonding and π–π stacking, and its chemical versatility allows for strategic structural modifications to fine-tune efficacy and metabolic stability.[1]
This compound (CAS 591723-69-2) serves as a particularly valuable intermediate.[7] Its structure combines three key functional handles: an aldehyde, a furan ring, and a methyl benzoate group. This trifecta of reactivity allows for divergent synthesis, enabling the creation of large, structurally diverse libraries of compounds from a single, common core. This guide will dissect the synthetic routes to this core, explore the derivatization of each functional group, and discuss the biological implications of these modifications.
Synthesis of the Core Moiety: this compound
The most direct and industrially scalable approach to synthesizing the core structure involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its reliability in forming carbon-carbon bonds, particularly in the synthesis of biaryls and hetero-biaryls.[8]
The logical disconnection for this compound points to two primary starting materials: Methyl 3-bromobenzoate and 5-formyl-2-furanboronic acid .
Synthetic Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
Expert Commentary on Synthesis
The primary challenge in Suzuki couplings involving furan boronic acids is the propensity for protodeboronation, where the boronic acid group is replaced by a hydrogen, especially at elevated temperatures.[9][10]
-
Catalyst Choice: Modern palladium pre-catalysts are often preferred as they form the active Pd(0) species under milder conditions, minimizing boronic acid degradation.[9]
-
Base Selection: An aqueous base like potassium carbonate (K₂CO₃) is typically effective. The choice of base is critical for the transmetalation step and can significantly impact yield.[10]
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is common. This facilitates the interaction of the organic-soluble aryl halide and the water-soluble base.
Structural Analogs and Derivatives: A Universe of Possibilities
The true power of this compound lies in its capacity for selective modification at three distinct points. This allows for a systematic exploration of the structure-activity relationship (SAR).
Logical Relationship Diagram: Derivatization Strategies
Caption: Key derivatization pathways from the core molecule.
-
Modifications of the Formyl Group: The aldehyde is a versatile handle for introducing diversity.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a vast array of amine derivatives. This is a powerful method for introducing basic centers, which can be crucial for solubility and target engagement.
-
Oxidation: Mild oxidation (e.g., Pinnick oxidation) converts the aldehyde to a carboxylic acid, creating a new site for amide coupling.[11]
-
Condensation Reactions: Formation of imines, oximes, and hydrazones can introduce new hydrogen bonding patterns and steric bulk.
-
-
Modifications of the Ester Group: The methyl ester provides another avenue for derivatization.
-
Hydrolysis: Saponification with a base like NaOH or LiOH yields the corresponding carboxylic acid.[12] This introduces an acidic moiety and opens the door to amide bond formation with a diverse set of amines.
-
Amidation: Direct conversion to amides can be achieved, though hydrolysis followed by amide coupling is often more versatile.
-
-
Modifications of the Aromatic Systems: While more complex, changes to the substitution patterns on either the benzoate or furan rings can profoundly impact electronic properties and biological activity. This is typically achieved by starting with differently substituted precursors before the key coupling step.
Applications in Drug Discovery: Targeting Disease Pathways
Furan-based compounds have been investigated for a wide range of therapeutic applications.[3][4] The derivatives of this compound are particularly promising as scaffolds for kinase inhibitors, protein-protein interaction modulators, and agents targeting enzymes in metabolic pathways.
For instance, recent studies have identified (5-phenylfuran-2-yl)methanamine derivatives as potent inhibitors of human sirtuin 2 (SIRT2), a promising drug target for cancer and neurodegenerative diseases.[12][13] The general structure of these inhibitors shares a remarkable similarity to derivatives accessible from our core molecule, particularly those derived from reductive amination of the formyl group and hydrolysis/amidation of the ester.
Potential Biological Activity Profile
| Derivative Class | Potential Therapeutic Area | Rationale / Mechanism of Action |
| Amine Derivatives (from aldehyde) | Oncology, Neurodegeneration | Can act as hinge-binding motifs in kinase inhibitors; modulation of targets like SIRT2.[12] |
| Carboxylic Acids (from ester) | Anti-inflammatory, Metabolic | Introduction of acidic group can target enzyme active sites or improve solubility for oral bioavailability. |
| Amide Derivatives (from ester) | Antiviral, Antibacterial | Amide bonds are key structural features in many drugs, providing metabolic stability and H-bonding capability.[1] |
| Urea/Thiourea Derivatives | Oncology, Antiviral | Urea and thiourea moieties are known pharmacophores that can form critical interactions with protein targets.[12] |
Experimental Protocols
The following protocols are provided as validated, self-contained methodologies for the synthesis and derivatization of the core molecule.
Protocol 1: Synthesis of this compound (Core Molecule)
Objective: To synthesize the title compound via Suzuki-Miyaura cross-coupling.
Materials:
-
Methyl 3-bromobenzoate
-
5-Formyl-2-furanboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add Methyl 3-bromobenzoate (1.0 eq), 5-formyl-2-furanboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add Toluene (5 volumes), Ethanol (2 volumes), and a 2M aqueous solution of K₂CO₃ (2.5 eq).
-
Inerting: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[9]
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Synthesis of a Representative Derivative - {3-[5-(Anilinomethyl)-2-furyl]}benzoic acid
Objective: To demonstrate a two-step derivatization involving reductive amination of the aldehyde followed by hydrolysis of the ester.
Step A: Reductive Amination
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Amine Addition: Add aniline (1.1 eq). Stir for 10 minutes at room temperature to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde or the ester.
-
Reaction: Stir at room temperature for 12-18 hours. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine intermediate.
Step B: Ester Hydrolysis
-
Setup: Dissolve the crude amine intermediate from Step A in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).
-
Base Addition: Add lithium hydroxide (LiOH) (3.0 eq).
-
Reaction: Stir the mixture at 40 °C for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate to remove the THF. Dilute with water and acidify to pH ~4-5 with 1M HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the final derivative.
Conclusion and Future Outlook
This compound is a high-value scaffold for medicinal chemistry and drug discovery. Its facile, scalable synthesis via Suzuki coupling and the presence of three orthogonal functional groups provide a robust platform for generating diverse chemical libraries. The demonstrated link between furan-based structures and potent biological activities, such as SIRT2 inhibition, underscores the therapeutic potential of its derivatives.[12] Future research should focus on exploring a wider range of amine inputs for reductive amination and leveraging the carboxylic acid handle for bio-conjugation and prodrug strategies, further expanding the utility of this versatile chemical entity.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]
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Medicinal significance of furan derivatives : A Review. Semantic Scholar. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]
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Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. Available at: [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
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methyl 2-fluoro-5-formylbenzoate - C9H7FO3, structural formula, synthesis. ChemSynthesis. Available at: [Link]
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Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]
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Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. Available at: [Link]
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Methyl-2-formyl benzoate : A Review of Synthesis and Applications. UNIMAS Institutional Repository. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
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A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. Available at: [Link]
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Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Methyl 2-fluoro-5-formylbenzoate | C9H7FO3. PubChem. Available at: [Link]
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Methyl benzoate. Wikipedia. Available at: [Link]
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METHYL BENZOATE. Ataman Kimya. Available at: [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]
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Methyl benzoate (CAS N° 93-58-3). ScenTree. Available at: [Link]
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Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. ResearchGate. Available at: [Link]
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The Furan Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan ring, a deceptively simple five-membered aromatic heterocycle, has established itself as a cornerstone of organic synthesis and medicinal chemistry. Its journey from a curiosity derived from bran to a privileged scaffold in blockbuster drugs is a testament to over two centuries of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted furans, detailing the evolution of their synthesis from classical name reactions to modern catalytic methodologies. We will dissect the causality behind key experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will furnish detailed, step-by-step protocols for foundational synthetic methods, present quantitative data in structured formats, and utilize visualizations to illuminate complex reaction pathways and workflows, all grounded in authoritative, verifiable references.
A Historical Perspective: From Bran to Blockbusters
The story of furan begins not with the parent heterocycle itself, but with its derivatives. The name "furan" is derived from the Latin furfur, meaning bran, the very source of its earliest discovered compounds.[1]
-
1780: The first furan derivative, 2-furoic acid, was described by the Swedish chemist Carl Wilhelm Scheele.[1]
-
1831: Johann Wolfgang Döbereiner reported the discovery of furfural, another key derivative, which was later characterized by John Stenhouse.[1]
-
1870: Heinrich Limpricht achieved the first synthesis of furan itself, which he initially named "tetraphenol".[1]
These early discoveries laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. The industrial production of furfural, primarily through the acid-catalyzed dehydration of pentose sugars from agricultural waste like corncobs and oat hulls, marked a significant turning point, making furan derivatives readily available for broader chemical exploration.[2][3][4] This accessibility was a critical catalyst for the investigation of their utility in various fields, most notably in the burgeoning area of medicinal chemistry.
Core Synthetic Methodologies: Building the Furan Ring
The construction of the furan ring can be achieved through a variety of synthetic routes. While modern, metal-catalyzed approaches offer novel pathways, the classical methods remain highly relevant and are foundational to the field.[5]
The Paal-Knorr Furan Synthesis: A Pillar of Furan Chemistry
One of the most fundamental and widely utilized methods for preparing substituted furans is the Paal-Knorr synthesis, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884.[6][7] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[8]
Causality of Experimental Choices: The choice of an acid catalyst is crucial. Protic acids like sulfuric acid or Lewis acids are effective in protonating one of the carbonyl groups, which facilitates the intramolecular nucleophilic attack by the enol form of the other carbonyl.[6] The reaction is typically conducted under anhydrous conditions to favor the dehydration of the cyclic hemiacetal intermediate to the aromatic furan ring.[9]
Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Synthesis
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl compound)
-
p-Toluenesulfonic acid (acid catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve hexane-2,5-dione (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product can be purified by distillation to yield pure 2,5-dimethylfuran.[5]
Mechanism of the Paal-Knorr Furan Synthesis
Caption: The Paal-Knorr furan synthesis mechanism.
The Feist-Benary Furan Synthesis: A Versatile Alternative
The Feist-Benary synthesis is another classic and versatile method for constructing the furan ring.[10] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as ammonia or pyridine.[11][12]
Causality of Experimental Choices: The base plays a dual role in this synthesis. It facilitates the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile.[11] The enolate subsequently attacks the α-carbon of the α-halo ketone in a nucleophilic aliphatic substitution. The choice of a mild base like pyridine is often preferred to avoid potential side reactions such as hydrolysis of ester groups.[13]
Experimental Protocol: A Representative Feist-Benary Synthesis
Materials:
-
Ethyl acetoacetate (β-dicarbonyl compound)
-
Chloroacetone (α-halo ketone)
-
Pyridine (base and solvent)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and chloroacetone (1 equivalent) in pyridine.
-
Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the specific substrates.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into diethyl ether.
-
Wash the ethereal solution sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the substituted furan.[5]
Mechanism of the Feist-Benary Furan Synthesis
Caption: A generalized workflow for the discovery and development of furan-based drugs.
Quantitative Data Summary: Biological Activities of Selected Furan Derivatives
The versatility of the furan scaffold allows for fine-tuning of its biological activity through substitution. The following table summarizes the activities of some notable furan-containing compounds.
| Compound | Furan Scaffold | Key Substituents | Biological Activity | Therapeutic Area |
| Nitrofurantoin | 2-Nitro-5-substituted furan | Nitro group, hydantoin moiety | Antibacterial | Urinary Tract Infections |
| Ranitidine | 2,5-Disubstituted furan | Dimethylaminomethyl group, thioether chain | Histamine H₂ antagonist | Gastrointestinal |
| Furosemide | Furan-2-carboxylic acid derivative | Sulfonamide, chloro, amino groups | Diuretic | Cardiovascular |
| Amiodarone | Benzofuran derivative | Iodine, diethylaminoethoxy group | Antiarrhythmic | Cardiovascular |
Modern Synthetic Advances and Future Perspectives
While the classical methods for furan synthesis are robust, research continues to expand the synthetic chemist's toolkit. Modern approaches often employ transition metal catalysis to achieve higher efficiency, regioselectivity, and functional group tolerance. [14][15]Gold- and palladium-catalyzed cyclization reactions, for instance, have emerged as powerful tools for the synthesis of highly substituted furans from readily available starting materials. [16] The enduring importance of the furan scaffold in drug discovery is undeniable. [17][18]Its ability to be readily modified allows for the exploration of vast chemical space in the search for novel therapeutic agents. As our understanding of disease biology deepens, the furan ring will undoubtedly continue to be a central feature in the design and synthesis of the next generation of medicines.
References
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Wikipedia. (n.d.). Furan. Retrieved from [Link] [1]2. No Crematory. (2010, October 24). Furan. Retrieved from [Link] 3. Zeitsch, K. J. (2000). The Chemistry and Technology of Furfural and its Many By-Products. Elsevier.
-
IntechOpen. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link] [19]30. Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link] [16]31. Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link] [20]32. Bentham Science. (2025, February 27). Synthetic Strategies to Substituted Chiral Furans: A Review. Retrieved from [Link] [21]33. Journal of the American Chemical Society. (1984). A new synthesis of substituted furans. Journal of the American Chemical Society, 106(13), 3876-3877. [22]34. ResearchGate. (2016, August 6). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link] [18]35. YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link] [23]36. chemeurope.com. (n.d.). Feist-Benary synthesis. Retrieved from [Link] [12]37. AlQalam Journal of Medical and Applied Sciences. (2023, February 18). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link] [24]38. Preprints.org. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link] [25]39. Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved from [Link] [26]40. Wiley Online Library. (2010, September 15). Feist‐Bénary Reaction. Comprehensive Organic Name Reactions and Reagents.
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Methodological & Application
Application Note & Protocol: Recrystallization of Methyl 3-(5-formyl-2-furyl)benzoate
Abstract
This document provides a comprehensive guide to the purification of Methyl 3-(5-formyl-2-furyl)benzoate via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will explore the underlying principles of solvent selection tailored to the unique structural characteristics of the target molecule, present a detailed step-by-step procedure, and discuss critical parameters for achieving high purity and yield. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the purification process.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique for the purification of nonvolatile organic solids.[1] The fundamental principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1][4][5] As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that systematically excludes impurities.[4][6][7]
This compound is a moderately polar molecule, featuring a methyl ester, an aromatic benzene ring, and a formyl-substituted furan ring. This structural complexity necessitates a careful selection of the recrystallization solvent to ensure efficient purification. This guide will walk you through a systematic approach to solvent screening and the subsequent recrystallization protocol.
Understanding the Molecule: Predicting Solubility
The structure of this compound dictates its solubility. The presence of the polar formyl (aldehyde) and ester functional groups, combined with the aromatic systems, suggests that a solvent of intermediate polarity would be a suitable starting point. Furan-2-carbaldehyde (furfural), a related compound, is soluble in many polar organic solvents.[8][9][10] A rule of thumb in solvent selection is that solvents with functional groups similar to the compound being purified often work well.[11] Therefore, esters like ethyl acetate or ketones like acetone are logical candidates.
Solvent System Selection: A Data-Driven Approach
To determine the optimal solvent, a preliminary solubility test should be performed with a small amount of the crude material. The following table outlines potential solvents for screening, categorized by their polarity.
| Solvent System | Polarity | Boiling Point (°C) | Rationale for Selection | Expected Outcome |
| Single Solvents | ||||
| Ethanol | Polar Protic | 78 | The hydroxyl group can interact with the carbonyls of the ester and aldehyde. | Likely to be a good solvent, may require a co-solvent to decrease solubility at room temperature. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but slightly less polar. | A good candidate for achieving a significant solubility differential between hot and cold conditions. |
| Ethyl Acetate | Polar Aprotic | 77 | The ester functionality mirrors that of the target molecule. | High potential for being an effective single solvent. |
| Acetone | Polar Aprotic | 56 | A common solvent for a wide range of organic compounds. | May be too effective a solvent, leading to lower recovery. |
| Toluene | Non-polar | 111 | The aromatic nature may solvate the benzene and furan rings. | Likely to be a good solvent when hot, with lower solubility when cold. |
| Heptane | Non-polar | 98 | A non-polar solvent to be used as an anti-solvent. | The compound is expected to be insoluble. |
| Mixed Solvents | ||||
| Ethanol/Water | Highly Polar | Variable | Water acts as an anti-solvent to the more soluble ethanol.[6] | A common and effective pair for moderately polar compounds.[5] |
| Ethyl Acetate/Heptane | Variable | Variable | Heptane reduces the overall polarity of the solvent mixture. | A good choice if the compound is too soluble in pure ethyl acetate. |
Experimental Protocol: Step-by-Step Recrystallization
This protocol is designed for the recrystallization of approximately 1 gram of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hotplate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Ice bath
-
Spatula
-
Watch glass
Recrystallization Workflow Diagram
Caption: A schematic overview of the recrystallization process.
Detailed Procedure
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add the selected solvent (e.g., isopropanol) in small portions (starting with ~5 mL) while gently heating and stirring on a hotplate.
-
Continue adding the hot solvent portion-wise until the solid has just completely dissolved.[4] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[3][4]
-
-
Decolorization (Optional):
-
If the resulting solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution.
-
Stir for a few minutes to allow the charcoal to adsorb the colored impurities.[1]
-
-
Hot Filtration (Optional):
-
If activated charcoal was used or if there are any insoluble impurities, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Re-heat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization.
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.
Conclusion
This protocol provides a robust and scientifically grounded method for the purification of this compound. By understanding the principles of solubility and carefully selecting the appropriate solvent system, researchers can achieve high purity and yield of the target compound. The key to successful recrystallization lies in a patient and methodical approach, particularly during the dissolution and cooling stages.
References
- University of California, Los Angeles. (n.d.). Recrystallization.
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from 4
-
Solubility of Things. (n.d.). Furfural. Retrieved from 8
- University of California, Irvine. (n.d.). Recrystallization-1.pdf.
- Wikipedia. (2023, November 26). Recrystallization (chemistry).
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York. (n.d.). Solvent Choice.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
- Vedantu. (n.d.). Furfural: Properties, Structure, Uses & Preparation in Chemistry.
- Wikipedia. (2023, December 29). Furfural.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
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Methyl 3-(5-formyl-2-furyl)benzoate: A Versatile Building Block in Modern Organic Synthesis
Introduction
In the landscape of contemporary organic synthesis, the demand for intricate molecular architectures, particularly for applications in medicinal chemistry and materials science, necessitates a robust toolbox of versatile building blocks. Methyl 3-(5-formyl-2-furyl)benzoate (CAS No. 591723-69-2) has emerged as a highly valuable scaffold, offering a unique combination of reactive functionalities poised for diverse chemical transformations. This bifunctional molecule, featuring a reactive aldehyde on a furan ring coupled with a benzoate ester, provides synthetic chemists with a powerful platform for the construction of complex biaryl systems, heterocyclic frameworks, and extended conjugated structures. The strategic positioning of the formyl and methyl benzoate groups allows for selective and sequential reactions, making it an ideal starting material for divergent synthetic strategies. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for its use in key organic transformations.
Physicochemical Properties & Spectroscopic Data
While comprehensive experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Likely a pale yellow to white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 9.7 (s, 1H, -CHO), 8.1-7.5 (m, 4H, Ar-H), 7.3 (d, 1H, furan-H), 6.9 (d, 1H, furan-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 178 (-CHO), 166 (-COOCH₃), 155-125 (aromatic and furan carbons), 52 (-OCH₃) |
| IR (KBr, cm⁻¹) | Predicted ν: ~2820, 2720 (C-H stretch of aldehyde), ~1720 (C=O stretch of ester), ~1680 (C=O stretch of aldehyde), ~1600, 1450 (C=C aromatic) |
| Mass Spectrometry | Predicted m/z: 230.05 [M]⁺ |
Proposed Synthesis of this compound
A plausible and efficient route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method is renowned for its mild conditions and broad functional group tolerance, making it ideal for the synthesis of biaryl compounds.[1]
Sources
Application Notes and Protocols for Methyl 3-(5-formyl-2-furyl)benzoate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Furan Scaffold
The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic configuration and ability to serve as a bioisostere for other aromatic systems have propelled the development of numerous furan-containing drugs with applications ranging from antibacterial to anticancer therapies.[1][3] This document introduces Methyl 3-(5-formyl-2-furyl)benzoate , a novel compound that strategically combines the reactive potential of a 5-formyl-2-furyl group with the structural framework of methyl benzoate. While this specific molecule is not yet extensively documented in scientific literature, its constituent parts suggest significant promise as both a versatile synthetic intermediate and a potential therapeutic agent.
The 5-formyl-2-furyl moiety, a derivative of the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF), offers a reactive aldehyde group that is a gateway for a variety of chemical transformations.[4][5] This functional handle allows for the construction of more complex molecular architectures such as Schiff bases, hydrazones, and other derivatives, which are frequently explored in drug discovery programs. The methyl benzoate component provides a rigid scaffold that can be further functionalized to modulate the compound's physicochemical properties, such as solubility and bioavailability, and to fine-tune its interaction with biological targets. This unique combination positions this compound as a compound of high interest for researchers in drug discovery and development.
Predicted Medicinal Chemistry Applications and Scientific Rationale
Based on the extensive research into furan derivatives, we can extrapolate several high-potential applications for this compound. The furan nucleus is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[2][6]
Anticancer Potential
A significant body of research highlights the cytotoxic effects of furan-containing molecules against various cancer cell lines.[4] The mechanisms of action are diverse, often involving the induction of apoptosis and cell cycle arrest. For instance, derivatives of furan-2-carbaldehyde have shown potent activity against breast, lung, and prostate cancer cells.[4] Furthermore, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have demonstrated cytotoxicity against HeLa, HepG2, and Vero cell lines.[7][8] The presence of the formyl group on the furan ring in this compound offers a prime site for derivatization to enhance this cytotoxic potential, for example, through the formation of thiosemicarbazones, which are a class of compounds known for their anticancer properties.
Antimicrobial Activity
Furan derivatives have a long history as antimicrobial agents. Nitrofurantoin, a furan-based drug, is a widely used treatment for urinary tract infections.[3] The furan ring is central to the antimicrobial activity, often acting as a scaffold that facilitates bioactivation within bacterial cells.[1] Research on various substituted furans has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2][9] The potential of this compound as a precursor for novel antimicrobial agents is therefore significant. The aldehyde functionality can be readily converted into imines or other functional groups that may enhance interaction with microbial targets.
Anti-inflammatory Properties
Certain furan derivatives have been shown to possess anti-inflammatory activity.[3] For example, methyl-5-(hydroxymethyl)-2-furan carboxylate, isolated from Antrodia camphorata, has demonstrated anti-inflammatory effects.[8] The structural similarity suggests that this compound could serve as a starting point for the development of novel anti-inflammatory agents.
Table 1: Reported Biological Activities of Representative Furan Derivatives
| Compound Class | Specific Example | Reported Biological Activity | Reference(s) |
| Furan-Carbaldehyde Derivatives | 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | Cytotoxic against various cancer cell lines (duodenal, lung, breast) | [4] |
| Furan Carboxylates | Methyl-5-(hydroxymethyl)-2-furan carboxylate | Cytotoxicity against HeLa, HepG2, and Vero cell lines; Anti-inflammatory | [7][8] |
| Nitrofurans | Nitrofurantoin | Antibacterial agent for urinary tract infections | [3] |
| Aryl Furan Derivatives | Novel aryl furan derivatives | Broad-spectrum antibacterial activity | [9] |
| Substituted Furans | 1-substituted 3-methyl furan | Anti-inflammatory effects | [3] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a plausible and well-precedented synthetic route for this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This method is widely used for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[10]
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Materials:
-
Methyl 3-bromobenzoate
-
(5-Formylfuran-2-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add methyl 3-bromobenzoate (1.0 mmol), (5-formylfuran-2-yl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a mixture of toluene (10 mL) and deionized water (2 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80-90°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This protocol provides a framework for evaluating the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Include wells for a "medium only" blank and "untreated cells" control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its synthesis is achievable through robust and well-established methods like the Suzuki-Miyaura coupling. The presence of the reactive aldehyde on the furan ring, a known pharmacophore, provides a versatile handle for creating libraries of derivatives for screening. Based on the extensive literature on related furan compounds, this molecule and its derivatives hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided protocols for synthesis and biological evaluation offer a solid starting point for researchers to investigate the therapeutic potential of this novel chemical entity. Future work should focus on the synthesis of a derivative library and comprehensive screening against a panel of cancer cell lines and microbial strains to fully elucidate the structure-activity relationships and identify lead compounds for further development.
References
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Pharmapproach. (2024). Pharmacological activity of furan derivatives.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- ResearchGate. (n.d.). Examples of furan derivatives with biological activity.
- SciSpace. (2011). Synthesis and biological activity of furan derivatives.
- Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. 27(14), 4612.
- Synblock. (n.d.). 3-(Furan-2-yl)benzoic acid.
- PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. 81(12), 2865.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Pharmaceuticals. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry.
- ARKIVOC. (2001).
- PubMed. (2014). 5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. Journal of Agricultural and Food Chemistry, 62(20), 4754-4761.
- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
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Application Notes and Protocols: Methyl 3-(5-formyl-2-furyl)benzoate as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of the Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2][3] Its prevalence in both natural products and synthetic drugs underscores its significance in medicinal chemistry. The furan moiety is not merely a passive structural element; it actively contributes to the therapeutic properties of a molecule, including its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.[2][4] In many instances, the furan ring serves as a bioisostere for a phenyl group, offering distinct electronic and steric properties that can be fine-tuned to optimize drug-receptor interactions.[2][3]
This guide focuses on a particularly valuable furan derivative, Methyl 3-(5-formyl-2-furyl)benzoate . This molecule is a bifunctional building block, featuring a reactive aldehyde group and a benzoate ester moiety. This unique combination of functional groups makes it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are themselves of paramount importance in drug discovery.[4][5] The strategic placement of the formyl group at the 5-position of the furan ring provides a convenient handle for cyclization reactions, while the methyl benzoate substituent allows for further structural modifications, making it an ideal starting material for generating diverse chemical libraries for high-throughput screening.
This document provides a detailed exploration of the synthesis of this compound and its subsequent application in the construction of medicinally relevant heterocyclic systems, specifically pyridazines and pyrazoles. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a practical guide to harnessing the synthetic potential of this valuable intermediate.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This approach allows for the direct and efficient formation of the C-C bond between the furan and benzene rings.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for the synthesis of this compound from commercially available starting materials.
Materials:
-
5-Formyl-2-furanboronic acid
-
Methyl 3-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-formyl-2-furanboronic acid (1.0 eq), methyl 3-bromobenzoate (1.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation: Expected Spectroscopic Data
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.65 (s, 1H, -CHO), 8.20 (t, J = 1.6 Hz, 1H, Ar-H), 7.85 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H), 7.50 (t, J = 7.8 Hz, 1H, Ar-H), 7.30 (d, J = 3.6 Hz, 1H, Furan-H), 7.05 (d, J = 3.6 Hz, 1H, Furan-H), 3.95 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 178.5 (-CHO), 166.2 (-COOCH₃), 158.1, 152.5, 132.8, 131.2, 130.5, 129.4, 128.9, 123.1, 110.2, 52.4 (-OCH₃) |
| Mass Spectrometry (ESI) | m/z calculated for C₁₃H₁₀O₄ [M+H]⁺: 231.0603; found: 231.0601 |
Application in Heterocyclic Synthesis: Building Diverse Scaffolds
The presence of the aldehyde functionality in this compound provides a versatile entry point for the synthesis of various heterocyclic systems through condensation and cyclization reactions.
Synthesis of Pyridazine Derivatives
Pyridazines are a class of nitrogen-containing heterocycles that exhibit a broad range of biological activities.[6][7] The synthesis of pyridazine derivatives from furan precursors often involves an initial dearomatization of the furan ring to generate a 1,4-dicarbonyl intermediate, which then undergoes condensation with hydrazine.[8]
Experimental Workflow: Furan to Pyridazine
Caption: Workflow for the synthesis of pyridazine derivatives.
Experimental Protocol: Synthesis of Methyl 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoate
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Oxidative Ring Opening: Dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate, which is used in the next step without further purification.
-
Cyclization: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired pyridazine derivative.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological applications.[9][10][11] The synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazines is a well-established and efficient method. The formyl group of this compound can readily undergo condensation with various substituted hydrazines to yield pyrazole derivatives.
Experimental Workflow: Furan to Pyrazole
Caption: Workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of Methyl 3-(1-phenyl-1H-pyrazol-4-yl)benzoate
This protocol describes a one-pot synthesis of a pyrazole derivative.
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Acetic acid
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
If crystallization does not occur, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the target pyrazole derivative.
Conclusion: A Gateway to Chemical Diversity
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. Its straightforward synthesis and the reactivity of its dual functional groups provide a robust platform for the generation of novel molecular scaffolds for drug discovery and development. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this furan derivative and to generate libraries of pyridazine and pyrazole compounds for biological evaluation. The inherent modularity of the described synthetic routes allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.
References
- Bobbio, C. et al. (2005). Furans, thiophenes and related heterocycles in drug discovery. Journal of Medicinal Chemistry, 48(19), 5875-903.
- Khan, I. et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).
- Verma, S. et al. (2022). Application of furan derivative in medicinal field.
- Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
- Kumar, R. et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 134-145.
- D'Auria, M. et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2296.
-
Schmid, A. et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1375. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHaAR-1p4px4YiMHyLUPosk_TowuXuI57kXOhszP6m35dspZQ2n_PI_S_dOwuWGjpQh9mM8Hp8nx-lbxQ1H6AKkbN8NlvgCT3GR51s22inag3mj0zUWCVTMFC9Q2Fsn9eDup5JKw==]([Link]
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
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- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(5-formyl-2-furyl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 3-(5-formyl-2-furyl)benzoate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, chemists, and drug development professionals in navigating the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions and experimental challenges.
Overview of Synthetic Strategies
The synthesis of this compound typically involves two key transformations: the formation of the aryl-furan bond and the formylation of the furan ring. The sequence of these steps can be varied, leading to two primary retrosynthetic routes:
-
Route A: C-C Coupling followed by Formylation. This common approach first involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) between a furan-2-boronic acid derivative and a methyl 3-halobenzoate. The resulting 2-arylfuran intermediate is then formylated, typically at the C5 position, using a method like the Vilsmeier-Haack reaction.
-
Route B: Formylation followed by C-C Coupling. In this alternative, 2-furaldehyde is first coupled with a 3-(methoxycarbonyl)phenyl boronic acid derivative.
This guide will focus primarily on the challenges associated with Route A, as it is a widely adopted strategy.
Troubleshooting and FAQs
This section addresses specific issues encountered during the synthesis, categorized by reaction type.
Part 1: Suzuki-Miyaura Cross-Coupling Issues
The Suzuki-Miyaura coupling is a powerful tool, but reactions involving furan boronic acids can be problematic due to their instability.[1][2]
Question 1: My Suzuki coupling reaction has a low yield, and I'm recovering mostly my methyl 3-halobenzoate starting material. What's going wrong?
Answer: This is a classic symptom of boronic acid degradation, specifically protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][3] Furan-2-boronic acid is particularly susceptible to this side reaction, especially at the elevated temperatures often required for Suzuki couplings.[2][4]
Root Causes & Solutions:
-
Thermal Instability: Furan boronic acids are less stable than their aryl counterparts.[2]
-
Solution: Lower the reaction temperature. If your protocol uses high temperatures (e.g., >80 °C), try running the reaction at a milder temperature (e.g., 40-60 °C). This may require a longer reaction time or a more active catalyst system.[1]
-
-
Inappropriate Base/Solvent: The choice of base and solvent is critical. Aqueous basic conditions can accelerate protodeboronation.[3]
-
Catalyst Inactivity: Inefficient generation of the active Pd(0) catalyst can lead to longer reaction times and higher temperature requirements, which in turn promotes boronic acid decomposition.[1]
-
Boronic Acid Quality:
Question 2: My main impurity is 3,3'-diformylbiphenyl (from homocoupling of my boronic acid). How can I prevent this?
Answer: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.
Root Causes & Solutions:
-
Oxygen Contamination: Air leaking into the reaction vessel.
-
Solution: Ensure all glassware is properly sealed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with inert gas or using several freeze-pump-thaw cycles.
-
-
Ligand Choice: Some phosphine ligands are prone to oxidation.
-
Solution: Use bulky, electron-rich phosphine ligands which can help stabilize the palladium center and promote the desired cross-coupling pathway over homocoupling.
-
Part 2: Vilsmeier-Haack Formylation Issues
The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocycles like furans.[5][6][7] However, the furan ring's sensitivity to acid can lead to complications.[8][9][10]
Question 3: My formylation reaction turns black and results in a low yield of an insoluble polymeric material. What is happening?
Answer: You are likely observing the formation of "humins," which are dark, insoluble polymers.[11] Furan rings are sensitive to strong acids, and under the acidic conditions of the Vilsmeier-Haack reaction, protonation can lead to reactive intermediates that polymerize or cause ring-opening.[8][12] The presence of an electron-withdrawing substituent, like the methyl benzoate group on your substrate, can offer some stability against acid, but degradation is still a major risk, especially at elevated temperatures.[8][10]
Root Causes & Solutions:
-
Excessive Temperature: High temperatures dramatically accelerate the rate of furan degradation.
-
Solution: Maintain strict temperature control. The Vilsmeier reagent (the electrophile) is typically formed at 0 °C. The subsequent formylation reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm gently if the reaction is too slow.
-
-
Prolonged Reaction Time: The longer the furan ring is exposed to acidic conditions, the more likely it is to degrade.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed.
-
-
Workup Procedure: Quenching the reaction improperly can lead to localized heating and degradation.
-
Solution: Quench the reaction by slowly pouring the cold reaction mixture onto a slurry of ice and a mild base, such as sodium acetate or sodium bicarbonate solution, with vigorous stirring.[13] This neutralizes the strong acids and hydrolyzes the iminium intermediate to the desired aldehyde.
-
Question 4: I'm not getting any reaction, and I'm only recovering my starting 2-arylfuran. Why isn't the formylation working?
Answer: A stalled Vilsmeier-Haack reaction is typically due to issues with the Vilsmeier reagent itself or insufficient reactivity of the substrate.
Root Causes & Solutions:
-
Deactivated Substrate: The methyl benzoate group is electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution compared to unsubstituted furan.[14]
-
Solution: A slightly higher reaction temperature may be required to overcome the activation energy.[14] Increase the temperature in 10 °C increments, but monitor closely for decomposition (see Question 3). Using a slight excess (1.2-1.5 equivalents) of the Vilsmeier reagent can also help drive the reaction.
-
-
Reagent Quality: The Vilsmeier reagent is moisture-sensitive.
-
Solution: Ensure your dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. Moisture will rapidly quench the active electrophile.[14]
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and a common side reaction.
Caption: Desired two-step synthesis of the target molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability of "Methyl 3-(5-formyl-2-furyl)benzoate" under acidic/basic conditions
Technical Support Center: Methyl 3-(5-formyl-2-furyl)benzoate
Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Understanding its reactivity is crucial for successful synthesis, purification, and application in research and drug development.
Frequently Asked Questions (FAQs)
Acidic Conditions
Q1: I dissolved this compound in an acidic aqueous solution and observed a rapid color change to dark brown, followed by the formation of insoluble materials. What is the cause of this degradation?
A1: This observation is characteristic of the acid-catalyzed degradation of the furan ring. Furan and its derivatives are known to be unstable in acidic conditions, especially in the presence of water.[1][2] The degradation process involves two primary stages:
-
Protonation and Ring-Opening: The reaction is initiated by the protonation of the furan ring, which is the rate-limiting step.[1] This protonation, catalyzed by hydronium ions (H₃O⁺) in aqueous acid, weakens the aromatic system.[3] A subsequent nucleophilic attack by water leads to the formation of unstable intermediates that quickly open to form highly reactive 1,4-dicarbonyl compounds.[1]
-
Polymerization/Humins Formation: The resulting dicarbonyl intermediates are highly susceptible to intra- and intermolecular condensation reactions.[2] These reactions lead to the formation of complex, dark-colored polymeric materials, often referred to as "humins."[2]
The rate of this degradation is highly dependent on the acid strength and temperature; stronger acids and higher temperatures significantly accelerate the decomposition.[4] Although the electron-withdrawing formyl and benzoate groups on your molecule offer some protection compared to simple furans, the ring remains vulnerable to strong acidic media.[1][5]
Q2: How can I work with this compound under acidic conditions without causing significant degradation?
A2: Minimizing degradation requires careful control of experimental parameters. Consider the following strategies:
-
Use Aprotic Solvents: Whenever possible, use polar aprotic solvents like DMF or acetonitrile instead of aqueous solutions.[5][6] The absence of water as a nucleophile will significantly inhibit the ring-opening mechanism.
-
Control Temperature: Perform reactions at the lowest possible temperature to slow the rate of decomposition.
-
Limit Exposure Time: Minimize the duration the compound is exposed to acidic conditions. Quench the acid as soon as the desired transformation is complete.
-
Use Weaker Acids: If an acid is necessary, screen for the mildest acid that can effectively catalyze your desired reaction.
To quantitatively assess stability, a time-course study using High-Performance Liquid Chromatography (HPLC) is recommended.
Basic Conditions
Q3: While running a reaction with this compound in the presence of a strong base (e.g., NaOH, KOH), I observed the formation of two new, more polar compounds and a loss of my starting material. What reactions are occurring?
A3: Under strong basic conditions, two primary degradation pathways are expected for this molecule: Saponification of the methyl ester and the Cannizzaro Reaction of the aldehyde.
-
Saponification (Ester Hydrolysis): The methyl ester group is susceptible to base-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the cleavage of the ester bond, forming a carboxylate salt (sodium or potassium 3-(5-formyl-2-furyl)benzoate) and methanol.[7][8] This reaction is effectively irreversible because the resulting carboxylate is deprotonated by the base, rendering it non-electrophilic.[9] The carboxylate salt product is significantly more polar than the starting ester, which is readily observable by TLC or HPLC.
-
Cannizzaro Reaction: The formyl group (aldehyde) on the furan ring lacks α-hydrogens, making it a prime candidate for the Cannizzaro reaction in the presence of a strong base.[10][11] This is a disproportionation reaction where two molecules of the aldehyde react with each other.[12] One molecule is oxidized to a carboxylic acid (which is deprotonated to the carboxylate salt), and the other is reduced to a primary alcohol.[10][13]
Therefore, you are likely observing the saponification product and the two products from the Cannizzaro reaction (an alcohol and a dicarboxylate species).
Q4: My goal is to modify another part of the molecule using a base. How can I avoid these side reactions?
A4: To avoid saponification and the Cannizzaro reaction, you should avoid using strong, nucleophilic bases like NaOH or KOH. Instead, consider these alternatives:
-
Use Non-Nucleophilic Bases: Sterically hindered, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) are often suitable for promoting reactions without attacking the ester or aldehyde.
-
Use Carbonate Bases: Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent may be sufficient to deprotonate your desired functional group without aggressively promoting hydrolysis or the Cannizzaro reaction.
-
Protect Functional Groups: If harsh basic conditions are unavoidable, consider protecting the aldehyde group as an acetal before proceeding. The acetal is stable to basic conditions and can be removed later with mild acid.
Troubleshooting & Analytical Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol provides a general method to monitor the degradation of this compound.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (with 0.1% formic acid for acidic pathway analysis or buffered to neutral for general analysis).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
For the stability test, dilute the stock solution to 50 µg/mL in the desired test solution (e.g., 0.1 M HCl, 0.1 M NaOH, or buffer of a specific pH).
-
-
Time-Course Analysis:
-
Immediately after preparing the test solution (t=0), inject a sample onto the HPLC.
-
Incubate the test solution at a controlled temperature (e.g., 25°C or 40°C).
-
Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation rate.
-
Monitor for the appearance of new peaks corresponding to degradation products.
-
| Compound | Expected Relative Polarity | Notes |
| This compound | Baseline (Parent) | Starting material. |
| 3-(5-formyl-2-furyl)benzoic acid | More Polar | Product of saponification. Will have a shorter retention time on reverse-phase HPLC. |
| [3-(5-(hydroxymethyl)-2-furyl)]methanol | More Polar | Potential reduction product from Cannizzaro reaction (if ester is also hydrolyzed). |
| Polymeric "Humins" | Very Polar to Insoluble | Products from acid degradation. May not elute from the column or may appear as a broad, unresolved baseline rise. |
Table 1: Expected chromatographic behavior of the parent compound and its potential degradants.
Degradation Pathway Visualizations
Acid-Catalyzed Degradation
Caption: Acid-catalyzed furan ring-opening and polymerization pathway.
Base-Catalyzed Degradation
Caption: Competing base-catalyzed saponification and Cannizzaro reactions.
Storage and Handling Recommendations
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C).[14][15]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[16]
-
Light: Protect from light by storing in an amber vial or in a dark location.[17]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[18]
-
Solvents: For long-term storage in solution, use anhydrous, aprotic solvents. Avoid chlorinated solvents if possible.
References
-
Dunlop, A. P., & Stout, P. R. (1954). The Acid-Catalyzed Decomposition of 2-Furaldehyde. Journal of the American Chemical Society, 76(16), 4233–4236. [Link]
-
K-V. V., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
K-V. V., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4. [Link]
-
Wikipedia. (2024). Cannizzaro reaction. [Link]
-
Zeitsch, K. J. (2000). The Chemistry and Technology of Furfural and its Many By-Products. Elsevier Science. [Link]
-
Jeong, G. T., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]
-
Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Heterocyclic Letters. [Link]
-
Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl Benzoate. [Link]
-
JRC Publications Repository. (n.d.). Methods for the determination of furan in food. [Link]
-
Farooq, S., & Ngaini, Z. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Reil, M., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. The University of Chicago. [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
Allen Career Institute. (n.d.). Cannizzaro Reaction Mechanism. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
-
Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. PubMed. [Link]
-
Černuchová, P., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. [Link]
-
ResearchGate. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]
-
ResearchGate. (n.d.). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]
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- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
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- 18. chemos.de [chemos.de]
Technical Support Center: Overcoming Furan Ring Opening in Reactions with Methyl 3-(5-formyl-2-furyl)benzoate
Introduction: Methyl 3-(5-formyl-2-furyl)benzoate is a valuable building block in medicinal chemistry and materials science, prized for its rigid structure and versatile functional handles. However, researchers frequently encounter challenges related to the lability of the furan ring, which can undergo irreversible ring-opening under various reaction conditions, leading to low yields and complex product mixtures. This guide provides in-depth troubleshooting advice, preventative protocols, and the mechanistic rationale behind them to help you navigate the complexities of furan chemistry and ensure the integrity of your molecular scaffold.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black when I use a standard Brønsted acid like HCl or H₂SO₄. What is happening?
A1: You are likely observing acid-catalyzed degradation and polymerization of the furan ring. Furans are notoriously sensitive to strong acids.[1] The reaction is initiated by protonation of the furan ring, which is the rate-limiting step in its decomposition.[2][3] This leads to the formation of highly reactive intermediates that can either undergo ring-opening to form 1,4-dicarbonyl compounds or polymerize into intractable "humin" materials. The formyl substituent, while electron-withdrawing, is not sufficient to fully deactivate the ring against this decomposition pathway, especially under harsh acidic conditions.
Q2: I'm attempting a Wittig reaction on the aldehyde, but my yields are poor and I see several unidentified byproducts by LCMS. Is the furan ring involved?
A2: Yes, it's highly probable. While the Wittig reaction itself may not directly attack the furan, the conditions can be problematic. Some Wittig protocols involve acidic workups, which can degrade the ring. More importantly, the stability of the ylide and the reaction intermediates can be influenced by the overall electronic nature of the molecule. If the reaction requires elevated temperatures or long reaction times, you may be seeing thermal degradation or side reactions involving the furan nucleus. We recommend using salt-free ylides and strictly neutral workup conditions.
Q3: How stable is the furan ring to common oxidizing and reducing agents?
A3: This is a critical consideration.
-
Oxidation: The furan ring is susceptible to oxidative cleavage and can be considered a masked 1,4-dicarbonyl or carboxylic acid functionality.[4][5][6] Strong oxidants like ozone, potassium permanganate, or ruthenium tetroxide will readily cleave the ring.[6] Therefore, if you are targeting the oxidation of the aldehyde to a carboxylic acid, a highly chemoselective method like a Pinnick oxidation is required.
-
Reduction: The furan ring is generally stable to catalytic hydrogenation under conditions that reduce aromatic rings (e.g., high-pressure H₂/Rh or Ru). However, reduction of the aldehyde to a furfuryl alcohol with reagents like NaBH₄ can create a new problem: furfuryl alcohols are often unstable, especially in the presence of trace acid, and can be prone to further reactions.[7] While NaBH₄ reduction is feasible, it must be performed at low temperatures with a careful, non-acidic workup.
Q4: Is the furan ring stable in the presence of strong bases like NaOH or LDA?
A4: Generally, the furan ring is significantly more stable under basic conditions than acidic ones.[1] It can withstand common bases like NaOH, K₂CO₃, and tertiary amines at moderate temperatures. However, very strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can deprotonate the furan ring, typically at the C5 position if it were unsubstituted.[8] In your molecule, the C5 position is occupied by the formyl group, making deprotonation less of a concern. Standard basic conditions for reactions like saponification of the methyl ester should be tolerated, provided you keep temperatures moderate (e.g., room temperature to 50°C) and reaction times as short as possible.
Section 2: Troubleshooting Guides & Mechanistic Insights
Guide 1: Navigating Acid-Catalyzed Reactions
The primary failure mode in reactions involving this compound is acid-catalyzed ring opening.
The Mechanism of Degradation: The process begins with the protonation of the furan ring at the carbon adjacent to the oxygen (the Cα position), which is energetically favored.[2][3] This breaks the aromaticity and creates a highly reactive cation. A nucleophile, typically water from the solvent or atmosphere, attacks this intermediate to form a dihydrofuranol species.[2] A subsequent protonation of the ring oxygen facilitates the final ring-opening step, yielding a 1,4-dicarbonyl compound.[3]
Caption: Acid-catalyzed furan ring opening mechanism.
Troubleshooting & Solutions:
| Problem Scenario | Root Cause | Recommended Solution & Rationale |
| Acetal protection of the aldehyde fails using HCl in Methanol. | Harsh Acid. HCl is a strong mineral acid that aggressively protonates the furan ring, causing rapid decomposition.[1] | Use a mild, non-aqueous acid catalyst. Pyridinium p-toluenesulfonate (PPTS) in anhydrous solvent is ideal. PPTS provides a controlled, low concentration of protons, minimizing ring protonation while still catalyzing acetal formation. |
| Low yields during a reaction in a protic solvent like ethanol. | Solvent as a Nucleophile. The presence of water or alcohol solvents provides the nucleophile needed for the ring-opening cascade after the initial protonation.[9][10] | Switch to an aprotic solvent. Use anhydrous DCM, THF, or Dioxane. If a protic solvent is unavoidable, add a drying agent like molecular sieves and keep the temperature as low as possible (e.g., 0 °C to -20 °C). |
| Decomposition upon aqueous acidic workup. | Prolonged Exposure to Acid. Even dilute aqueous acid can cause significant degradation if the exposure time is too long, especially at room temperature. | Perform a rapid, cold workup. Quench the reaction with a saturated NaHCO₃ solution instead of water or acid. Extract the product quickly into an organic solvent and dry immediately. If an acidic wash is necessary, use chilled, dilute acid (e.g., 0.1 M HCl) and do not let the layers sit. |
Guide 2: Chemoselective Oxidation & Reduction
Choosing the correct redox reagents is paramount to preserving the furan core.
Troubleshooting & Solutions:
| Transformation | Problem Scenario | Root Cause | Recommended Reagent & Rationale |
| Oxidation (Aldehyde → COOH) | Reaction with KMnO₄ or Jones reagent destroys the starting material. | Non-selective, harsh oxidant. These reagents are powerful enough to cause oxidative cleavage of the electron-rich furan ring.[4][5] | Pinnick Oxidation (NaClO₂). Use sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene in a buffered system (e.g., t-BuOH/water with NaH₂PO₄). This method is exceptionally mild and highly selective for aldehydes, leaving the furan ring untouched. |
| Reduction (Aldehyde → CH₂OH) | Using LiAlH₄ gives a complex mixture; NaBH₄ gives variable yields. | Reactive product/workup. The product, a furfuryl alcohol, is acid-sensitive.[7] LiAlH₄ requires a harsh acidic workup that degrades the product. NaBH₄ can be problematic if the reaction is not cooled or if the workup is acidic.[11] | Sodium Borohydride (NaBH₄) at low temperature. Perform the reduction at 0 °C to -10 °C in MeOH or EtOH. Crucially, quench the reaction with a neutral or slightly basic solution, such as saturated ammonium chloride (NH₄Cl) or a phosphate buffer, avoiding any strong acids. |
Section 3: Recommended Protocols
Adopting preventative measures is the most effective strategy. The following protocols are designed to minimize the risk of furan ring opening from the outset.
Protocol 1: Protective Acetalization of the Aldehyde Functional Group
This protocol protects the aldehyde, allowing other chemical transformations to be performed under conditions that the formyl-furan might not otherwise tolerate.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (5.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound.
-
Add anhydrous toluene to create a ~0.2 M solution.
-
Add ethylene glycol (5.0 eq) and PPTS (0.1 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetal-protected product, which can be used in subsequent steps without further purification.
Rationale: The use of PPTS provides gentle acidic catalysis, while the Dean-Stark trap removes water, driving the equilibrium towards product formation and creating an anhydrous environment that stabilizes the furan ring.[12]
Protocol 2: General Workflow for Furan-Sensitive Reactions
This logical workflow can be applied to diagnose and solve issues related to furan instability in any novel reaction.
Caption: Troubleshooting workflow for furan-sensitive reactions.
References
-
Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 535-544. [Link]
-
Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
Waidmann, C. R., et al. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 2(9), 1891-1899. [Link]
-
Merino, P. (2014). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. ResearchGate. [Link]
-
Rappai, J. P., et al. (2011). Simple, Efficient, and Stereoselective Oxidation of Triphenylfurans to cis‐But‐2‐ene‐1,4‐diones. Synthetic Communications, 41(4), 567-573. [Link]
-
Semantic Scholar. (2015). Oxidative Cleavage of Furans. [Link]
-
Gordon, J. C., et al. (2012). Ring opening of biomass-derived furan rings. RSC Blogs. [Link]
-
Llauro, F., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2043. [Link]
-
Energy & Fuels. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
Llauro, F., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PubMed. [Link]
-
ResearchGate. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. [Link]
-
Journal of Organic Chemistry. (2013). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. [Link]
-
Waidmann, C. R., et al. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 2(9), 1891-1899. [Link]
-
Vlachos, D. G., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(9), 2855-2868. [Link]
-
YouTube. (2020). Five Member Heterocycles Reactivity of Furan. [Link]
-
Marshall, J. A., & Sehon, C. A. (1997). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 62(13), 4313-4320. [Link]
-
YouTube. (2023). Disconnecting with a sneaky furan? [Link]
-
Kącka-Zych, A., et al. (2018). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 23(11), 2993. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Roy, S. C., & Adhikari, S. (2010). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Organic letters, 12(21), 4944-4947. [Link]
Sources
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- 5. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 6. Oxidative Cleavage of Furans (2015) | Pedro Merino | 5 Citations [scispace.com]
- 7. Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
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- 11. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Furan Derivatives
Introduction for the Modern Chemist
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, offering unparalleled versatility in the formation of C-C bonds.[1] However, the incorporation of π-rich heteroaromatic systems, such as furan, introduces specific challenges that can frustrate even seasoned researchers. Furan boronic acids are notoriously prone to decomposition, primarily through protodeboronation, a side reaction that cleaves the crucial carbon-boron bond and halts the catalytic cycle.[2]
This technical support center is designed to serve as a field guide for researchers, scientists, and drug development professionals. It moves beyond standard protocols to address the nuanced difficulties encountered when working with furan derivatives in Suzuki couplings. Here, we provide not just solutions, but the mechanistic reasoning behind them, empowering you to troubleshoot effectively and optimize your reactions with confidence.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses the most frequent challenges in a direct question-and-answer format, providing both immediate troubleshooting steps and the underlying scientific rationale.
Question 1: My reaction shows low to no yield of the desired bi-aryl product. What is the most likely cause?
Answer: Low or nonexistent yield in furan Suzuki couplings almost always points to one primary culprit: the instability of the furan boronic acid.[3] This reagent readily undergoes protodeboronation, where a proton source (often water, sometimes facilitated by the base) replaces the boronic acid group, terminating the reaction for that molecule.[2] Suboptimal catalyst activity and reaction conditions exacerbate this issue.
Immediate Troubleshooting Steps:
-
Assess Boronic Acid Stability: The first step is to minimize the decomposition of your key reagent.
-
Lower the Temperature: If your protocol involves heating, immediately attempt the reaction at a lower temperature, such as room temperature or 40°C.[4][5]
-
Shorten the Reaction Time: Employ a highly active palladium catalyst system that facilitates rapid C-C bond formation, reducing the time the boronic acid is exposed to destabilizing conditions.[4]
-
Switch to a Stable Boron Reagent: This is the most robust solution. Instead of the boronic acid, use a more stable derivative like a pinacol ester , a potassium trifluoroborate salt (BF₃K) , or an N-methyliminodiacetic acid (MIDA) boronate .[4][5][6] These reagents release the active boronic acid species slowly in situ, keeping its ambient concentration low and minimizing decomposition.[5][7]
-
-
Verify Catalyst Activity: Ensure your catalyst is active and efficiently generating the catalytic Pd(0) species.
-
Use a Modern Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These are designed to form the active L-Pd(0) species rapidly and quantitatively under mild conditions, avoiding the harsh conditions that can degrade furan boronic acid.[4][5][8]
-
Ensure Rigorous Anaerobic Conditions: Oxygen is poison to the Pd(0) catalyst and can promote the homocoupling of boronic acids.[4][6] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Question 2: I'm observing a significant amount of homocoupled furan by-product. What causes this and how can I prevent it?
Answer: The formation of a furan-furan dimer (homocoupling) is typically driven by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6] This side reaction competes directly with the desired cross-coupling pathway.
Strategic Solutions:
-
Rigorous Degassing: This cannot be overstated. Before adding the catalyst, ensure your solvent and the reaction headspace are free of oxygen. Techniques like freeze-pump-thaw cycles or sparging with argon for an extended period are critical.[6]
-
Choice of Palladium Source:
-
Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, as it doesn't require an in situ reduction step that can be inefficient.[6]
-
However, the most reliable method is to use a modern pre-catalyst that provides a clean and efficient route to the active Pd(0) catalyst.[8]
-
-
Ligand Selection: Bulky, electron-donating phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), can sterically hinder the formation of the homocoupled dimer and favor the cross-coupling pathway.[3][6]
Question 3: My reaction is sluggish or stalls, especially when using an aryl chloride. How can I increase the reaction rate?
Answer: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the oxidative addition step the rate-limiting bottleneck.[8][9] Furthermore, the electron-rich nature of the furan ring can slow the transmetalation step.[2] Overcoming this requires a highly active catalytic system and carefully optimized conditions.
Optimization Strategy:
-
Catalyst and Ligand are Critical: Standard catalysts like Pd(PPh₃)₄ are often insufficient.
-
Use High-Activity Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][6] These ligands accelerate the oxidative addition of the aryl chloride and also promote the final reductive elimination step.[9]
-
Select an Appropriate Pre-catalyst: Pairing these ligands with a suitable palladium source in the form of a pre-catalyst is essential for consistent results.
-
-
Base and Solvent Synergy:
-
Screen Bases: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[3][4] The base must be strong enough to facilitate the formation of the boronate species for transmetalation but not so harsh as to degrade the substrates.
-
Solvent Choice: While common solvents like dioxane or toluene are used, consider a system like aqueous n-butanol, which has proven highly effective for challenging couplings involving furan boronic acids and heteroaryl chlorides.[3]
-
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best stable alternative to furan-2-boronic acid? A1: Furan-2-boronic acid pinacol ester is an excellent and widely available choice. It offers significantly enhanced stability, reducing protodeboronation while still participating readily in the catalytic cycle.[3] For even greater stability or for use in sequential couplings, MIDA boronates are state-of-the-art, though they may require specific conditions for deprotection.[4][5] Potassium 2-furyltrifluoroborate is another robust, crystalline solid that is highly resistant to protodeboronation.[4][6]
Q2: How does water in the reaction mixture affect the coupling? A2: The role of water is complex. For some substrates, particularly N-heterocyclic halides, water can be beneficial by improving base solubility and potentially preventing catalyst inhibition.[3] However, for unstable furan boronic acids, water is the primary proton source for the undesired protodeboronation pathway.[6] If you suspect protodeboronation is a major issue, switching to strictly anhydrous conditions with a base like K₃PO₄ is a key troubleshooting step.[3][10]
Q3: What is the recommended starting point for base and solvent selection? A3: A reliable starting point for many furan Suzuki couplings is potassium phosphate (K₃PO₄) as the base in a solvent mixture of 1,4-dioxane and water (e.g., 10:1 v/v) .[4][11] K₃PO₄ is effective and generally has good solubility. However, screening is often necessary, and other common bases include K₂CO₃ and Cs₂CO₃.[1][3]
Q4: My starting materials are poorly soluble. What can I do? A4: Poor solubility can hinder reaction rates. First, try switching to a more solubilizing solvent like DMF or DMA, but be aware these can also promote side reactions at high temperatures. An alternative is to increase the solvent volume (lower the concentration), though this may also slow the desired reaction. Gently warming the reaction mixture (e.g., to 40-50°C) can improve solubility, but this must be balanced against the risk of boronic acid decomposition.[4]
Data-Driven Optimization: A Comparative Table
The choice of reaction parameters is critical. The following table summarizes typical conditions and outcomes for the coupling of 2-bromofuran with 4-chlorophenylboronic acid, illustrating the impact of different components.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Key Observation |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 35 | Standard conditions lead to low yield, likely due to boronic acid decomposition at high temperature. |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ (3) | Dioxane | 80 | 88 | A modern ligand system significantly improves yield even at elevated temperatures.[12] |
| 3 | XPhos Pd G3 (1) | None | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 40 | 95 | A pre-catalyst allows for high yield at a much lower temperature, minimizing side reactions.[4][5] |
| 4 | Pd(dppf)Cl₂ (2) | None | Cs₂CO₃ (2) | n-Butanol/H₂O (4:1) | 80 | 92 | An effective system, particularly for heteroaryl couplings, demonstrating the utility of alternative solvents.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Using a Palladium Pre-catalyst
This protocol is a robust starting point for coupling a furan halide with a boronic acid derivative.
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the furan boronic acid derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (start with 40-60°C). Stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[6]
Protocol 2: Preparation of a Stable Diethanolamine (DABO) Boronate Adduct
If you are repeatedly facing issues with boronic acid instability, preparing a stable adduct for storage and use is an excellent strategy.[13][14]
-
Dissolution: In a vial with a stir bar, dissolve the furan boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation & Isolation: A white crystalline solid should precipitate. Stir the resulting slurry for 15-20 minutes. Isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically in solvent systems containing a protic component like water or an alcohol.[13]
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
References
- Benchchem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Benchchem.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids. Benchchem.
- Benchchem. Application Notes and Protocols: Synthesis of 3-(2-Methylphenyl)furan via Suzuki Coupling. Benchchem.
- Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
- MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
- Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry.
- National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Center for Biotechnology Information.
- Semantic Scholar. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar.
- Benchchem. Mastering Suzuki-Miyaura Coupling: Utilizing Dibenzo[b,d]furan-1-ylboronic Acid. Benchchem.
- Semantic Scholar. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Semantic Scholar.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. American Chemical Society.
- National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Reddit. How to approach choosing reaction conditions for Suzuki?. Reddit.
- National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Center for Biotechnology Information.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- YouTube. Masking Boronic Acids for Suzuki Coupling. YouTube.
- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Monitoring for Methyl 3-(5-formyl-2-furyl)benzoate by TLC
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals who are monitoring the synthesis of "Methyl 3-(5-formyl-2-furyl)benzoate" using Thin-Layer Chromatography (TLC). The unique structure of this molecule, featuring a furan ring, an aldehyde, and a benzoate moiety, presents specific challenges in achieving clean, reproducible TLC results. This document offers a structured approach to troubleshooting, grounded in established chromatographic principles, to ensure accurate reaction monitoring.
PART 1: Core Troubleshooting and FAQs
This section is designed for rapid problem-solving of the most common issues encountered during the TLC analysis of this reaction.
Q1: My spots are streaking or "tailing" down the TLC plate. What's causing this and how can I fix it?
A1: Streaking is typically a result of applying too much sample or the sample being too acidic or basic for the standard silica plate.[1][2][3]
-
Causality & Solution:
-
Overloading: An excessive amount of sample saturates the stationary phase, leading to a continuous "streak" rather than a compact spot.[1] Solution: Dilute your reaction mixture sample significantly before spotting it on the plate. Use a microcapillary to apply a very small spot (1-2 mm in diameter).[4]
-
Acidity of Silica: Silica gel is slightly acidic, which can cause strong interactions with basic compounds, or decomposition of acid-sensitive molecules, leading to streaking.[2] While this compound is not strongly basic, residual basic reagents from your reaction could be the issue. Solution: If you suspect a basic impurity is causing the issue, you can add a small amount (e.g., 0.1-0.5%) of a base like triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.[2] Conversely, if your compound is acidic, adding a small amount of acetic acid to the eluent can help.[2]
-
Q2: My starting material and product spots are merged or have very similar Rf values. How can I improve the separation?
A2: Poor resolution is a classic mobile phase problem, where the polarity of the solvent system is not optimized to differentiate between compounds of similar polarity.[3][5]
-
Causality & Solution:
-
Suboptimal Polarity: The key to separation is finding a solvent system where the components have different affinities for the stationary and mobile phases.[6] For moderately polar compounds like furan derivatives, a mixture of a non-polar and a polar solvent is a good starting point.[7]
-
Systematic Approach:
-
Start with a standard mixture: A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a common starting point.
-
Adjust Polarity: If the spots are too high (high Rf), the eluent is too polar; decrease the amount of ethyl acetate. If the spots are too low (low Rf), the eluent is not polar enough; increase the amount of ethyl acetate.[8]
-
Try Different Solvents: If adjusting the ratio doesn't work, change the solvent system entirely. For example, try Dichloromethane:Methanol or Toluene:Acetone.
-
-
Q3: After developing the plate, I can't see any spots under the UV lamp or after staining. What went wrong?
A3: This can be due to insufficient concentration, the compound not being UV-active, or using an inappropriate stain.
-
Causality & Solution:
-
Concentration: The amount of compound on the plate may be below the detection limit of your visualization method.[1] Solution: Try spotting a more concentrated sample, or apply the sample multiple times to the same spot, allowing the solvent to dry in between applications.[1]
-
UV Inactivity: While the aromatic and conjugated system in this compound should make it visible under 254 nm UV light, sometimes the response is weak.[9][10]
-
Inappropriate Stain: Not all stains react with all functional groups. Solution: Use a stain that is highly reactive with aldehydes. A potassium permanganate (KMnO₄) stain is excellent for visualizing oxidizable groups like aldehydes.[9] Alternatively, a p-anisaldehyde stain is also very effective for aldehydes and ketones.[9][11]
-
PART 2: In-Depth Scientific Protocols
Protocol 1: Systematic Mobile Phase Selection
The goal is to find a solvent system that results in an Rf value of ~0.2-0.4 for your product, with clear separation from other components.
Step-by-Step Methodology:
-
Prepare Test Solvents: Create small volumes of several mobile phase mixtures with varying polarities. A good starting set for this molecule would be Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, and 1:1.
-
Spot the Plate: On a single TLC plate, spot your starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture on the same spot) for each test solvent.
-
Develop the Plate: Place the spotted plate in a chamber saturated with the test mobile phase. Allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualize and Analyze: Dry the plate and visualize it under UV light. Circle the spots with a pencil. Then, use a chemical stain for further visualization.
-
Select the Optimal System: Choose the solvent system that provides the best separation between the starting material and the product. If separation is still not optimal, consider a different solvent pair like Dichloromethane/Methanol.
Table 1: Mobile Phase Troubleshooting
| Solvent System (Hexane:EtOAc) | Observation | Action Required |
| 9:1 | All spots are at or near the baseline (Rf < 0.1). | Increase eluent polarity. Try 7:3. |
| 7:3 | Spots are in the lower to middle part of the plate. | Good starting point. Fine-tune ratio for optimal separation. |
| 1:1 | All spots are at or near the solvent front (Rf > 0.8). | Decrease eluent polarity. Try 8:2. |
Protocol 2: Visualization Techniques for Aldehydes
Since the formyl (aldehyde) group is a key functionality, using a specific stain can be very effective.
A. UV Light (Non-destructive)
-
Principle: The conjugated π-system of the furan and benzoate rings absorbs UV light at 254 nm, quenching the fluorescence of the indicator in the TLC plate and appearing as a dark spot.[9][10][11]
-
Procedure: After developing and drying the plate, place it under a 254 nm UV lamp. Mark the outline of any dark spots with a pencil.
B. Potassium Permanganate (KMnO₄) Stain (Destructive)
-
Principle: This strong oxidizing agent reacts with the aldehyde group and the electron-rich furan ring. The purple MnO₄⁻ is reduced to brown MnO₂, creating a yellow-brown spot on a purple background.[9]
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure:
-
Dip the dried TLC plate into the stain solution for a few seconds.
-
Gently warm the plate with a heat gun until spots appear.
-
PART 3: Visual Workflow and Data Representation
Diagram 1: Logical Workflow for TLC Monitoring
This diagram outlines the decision-making process for monitoring the reaction.
Sources
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- 2. youtube.com [youtube.com]
- 3. microbiozindia.com [microbiozindia.com]
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- 5. Chromatography [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
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- 10. theory.labster.com [theory.labster.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Preventing Decomposition of Methyl 3-(5-formyl-2-furyl)benzoate
Welcome to the technical support center for "Methyl 3-(5-formyl-2-furyl)benzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experiments.
Introduction: Understanding the Instability of this compound
This compound is a molecule of significant interest, yet its chemical structure presents inherent stability challenges. The presence of both a furan ring and an aldehyde functional group makes it susceptible to several decomposition pathways. The furan ring is less aromatic than benzene and can be prone to oxidation and acid-catalyzed degradation. The aldehyde group is highly reactive and can undergo oxidation, reduction, and polymerization. Understanding these potential degradation routes is the first step in implementing effective storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: The most common indicators of decomposition include:
-
Color Change: A noticeable shift from a colorless or pale-yellow appearance to a darker yellow, reddish-brown, or even black coloration is a primary sign of degradation, often due to polymerization.
-
Precipitate Formation: The appearance of solid precipitates or cloudiness in a solution suggests the formation of insoluble polymers or other degradation products.
-
Changes in Spectroscopic Data: Alterations in NMR, IR, or UV-Vis spectra compared to a pure, freshly prepared sample can indicate structural changes. For instance, the disappearance or broadening of the aldehyde proton peak in ¹H NMR is a key indicator.
-
Inconsistent Experimental Results: Variability in reaction yields or the appearance of unexpected byproducts in your experiments can often be traced back to the degradation of the starting material.
Q2: What are the main chemical pathways through which this compound degrades?
A2: The decomposition of this compound is primarily driven by the reactivity of its furan and aldehyde moieties. The key degradation pathways are:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen. This can be exacerbated by light and trace metal catalysts. The furan ring itself is also susceptible to oxidative cleavage, which can lead to the formation of 1,4-dicarbonyl compounds.
-
Polymerization: Furan derivatives, particularly those with aldehyde groups like furfural, are known to undergo acid-catalyzed polymerization, forming dark-colored resins. This is a significant concern if the compound is exposed to acidic conditions or impurities.
-
Disproportionation (Cannizzaro-type Reaction): In the presence of a base, aldehydes lacking an alpha-hydrogen, such as this one, can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While typically requiring strong basic conditions, this pathway should be considered if the compound comes into contact with basic reagents or surfaces.
-
Ring Opening: The furan ring can undergo cleavage under certain conditions, such as metabolic processes or strong oxidative environments, leading to the formation of unsaturated aldehydes.
Q3: What are the optimal storage conditions to prevent decomposition?
A3: To ensure the long-term stability of this compound, the following storage conditions are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rates of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and furan ring by displacing oxygen. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation pathways. |
| Container | Tightly sealed glass container | Prevents exposure to atmospheric moisture and oxygen. Glass is preferred as it is chemically inert. |
Q4: Is it necessary to use an antioxidant? If so, which ones are recommended?
A4: For long-term storage or if the compound will be handled frequently, the use of an antioxidant is a prudent measure to inhibit oxidation. Phenolic antioxidants are generally effective.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used synthetic antioxidants that are effective at low concentrations in preventing the oxidation of organic compounds.
-
Hydroquinone has also been shown to reduce polymerization side reactions in furan-containing compounds.
The choice of antioxidant will depend on the downstream application and potential for interference. A concentration of 0.01% to 0.02% is often a good starting point.
Troubleshooting Guide
Issue 1: The solid compound has darkened in color during storage.
-
Possible Cause: This is a classic sign of polymerization, likely initiated by exposure to air, light, or acidic impurities.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the material using an appropriate analytical technique such as TLC, HPLC, or NMR.
-
Purification (if necessary): If minor degradation has occurred, recrystallization or column chromatography may be used to purify the compound. However, significant darkening often indicates extensive polymerization, and it may be more practical to use a fresh batch.
-
Improve Storage: Transfer the remaining pure compound to a fresh, dry amber vial. Purge the vial with an inert gas (argon or nitrogen) before sealing tightly. Store in a refrigerator (2-8 °C).
-
Issue 2: Solutions of the compound turn yellow or brown rapidly.
-
Possible Cause: This indicates rapid degradation in solution, which could be due to oxidation, solvent impurities (e.g., peroxides in ethers), or the pH of the solution.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides, acids, or other reactive impurities.
-
Degas Solvents: Before preparing the solution, degas the solvent by sparging with an inert gas to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Protect from Light: Use amber glassware or wrap the container in aluminum foil to protect the solution from light.
-
Consider pH: If applicable to your experimental conditions, ensure the pH of the solution is near neutral, as both acidic and basic conditions can promote degradation.
-
Issue 3: Inconsistent results or unexpected byproducts in reactions.
-
Possible Cause: The starting material has likely degraded, leading to lower effective concentration and the introduction of impurities that may interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Starting Material Integrity: Before starting a series of experiments, always verify the purity of your this compound stock. A quick TLC or ¹H NMR can save significant time and resources.
-
Use Freshly Opened or Purified Material: For critical experiments, it is best to use a freshly opened bottle of the compound or material that has been recently purified.
-
Aliquot the Compound: Upon receiving a new batch of the compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to air and moisture with each use.
-
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
-
Obtain a clean, dry amber glass vial with a PTFE-lined cap.
-
Place the solid this compound into the vial.
-
If using an antioxidant, add it at this stage (e.g., BHT at ~0.01% w/w).
-
Place the uncapped vial inside a larger Schlenk flask or in a glovebox antechamber.
-
Evacuate and backfill the vessel with a dry, inert gas (argon or nitrogen) three times to ensure a completely inert atmosphere.
-
While under a positive pressure of the inert gas, quickly cap the vial and seal it tightly.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8 °C.
Protocol 2: Monitoring Decomposition by Thin-Layer Chromatography (TLC)
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your this compound in a suitable solvent (e.g., ethyl acetate) to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Also, spot a reference sample of known purity if available.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Interpret the Results: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly near the baseline (indicative of polar, possibly polymerized material) or new spots with different Rf values, indicates decomposition.
Visualizing Decomposition Pathways and Troubleshooting
To better understand the relationships between storage conditions and degradation, the following diagrams illustrate the key concepts.
Caption: Factors leading to the decomposition of this compound.
Caption: Troubleshooting workflow for suspected compound decomposition.
By adhering to these guidelines, researchers can significantly enhance the shelf-life of this compound, ensuring the reliability and reproducibility of their experimental outcomes.
References
-
ThoughtCo. (2019). What Is a Cannizzaro Reaction (Organic Chemistry)?[Link]
-
Organic Reactions. Oxidative Cleavage of Furans. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
YouTube. Cannizzaro Reaction. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
Semantic Scholar. (2015). Oxidative Cleavage of Furans. [Link]
-
Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. [Link]
-
World Scientific Publishing. (2018). Furfural : Furanic Resins and Polymers. [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
RSC Publishing. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Institute of Metal Physics. (2022). Synthesis and Characterization of Polyfurfural Nanoparticle. [Link]
-
PubMed. (1987). Mechanism of metabolic cleavage of a furan ring. [Link]
-
National Institutes of Health. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. [Link]
-
University of Johannesburg. Synthesis of furfural and solketal methacrylate derivatives and their use as monomers for the production of new bio-based sustainable polymers and polymer composites. [Link]
-
ACS Publications. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. [Link]
-
Reddit. (2023). How to Store Aromachemicals???[Link]
-
ResearchGate. (2025). Oxidation of furans (Review). [Link]
-
Bohrium. (2019). Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. [Link]
-
National Institutes of Health. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. [Link]
-
Restek. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
National Institutes of Health. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]
-
ResearchGate. General scheme of the study of furan stability. [Link]
-
Centers for Disease Control and Prevention. ALDEHYDES, SCREENING 2539. [Link]
-
Agriculture Institute. (2024). Antioxidants in Food Preservation: Standards and Applications. [Link]
-
Centers for Disease Control and Prevention. ALDEHYDES, SCREENING 2539. [Link]
-
Wikipedia. Furan. [Link]
-
Oxford Academic. Effect of storage on the bioactive compounds and antioxidant activity of quince nectar. [Link]
-
ResearchGate. (2025). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. [Link]
-
Circular Economy Catalyst. (2025). What Role Do Antioxidants Play in Protecting Nutrients from Degradation during Storage?[Link]
-
Food Safety Institute. (2025). Importance of Antioxidants in Food Preservation. [Link]
-
MDPI. Application of Antioxidants as an Alternative Improving of Shelf Life in Foods. [Link]
- Semantic Scholar. *Thermal decomposition of 5-(hydroxymethyl)-
Technical Support Center: Scaling Up the Synthesis of Methyl 3-(5-formyl-2-furyl)benzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-(5-formyl-2-furyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to navigate the complexities of this multi-step synthesis, ensuring a successful and scalable outcome.
The synthesis of this compound is a nuanced process, typically approached in two key stages: a Suzuki-Miyaura cross-coupling to form the core biaryl structure, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This guide is structured to address the potential challenges at each of these critical steps.
Diagram: Synthetic Workflow
Caption: A two-step synthetic approach to this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Part 1: Suzuki-Miyaura Cross-Coupling Issues
Question 1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the likely culprits?
Answer: Low or no conversion in a Suzuki coupling is a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[1] Phosphine ligands can also oxidize, inhibiting the catalytic cycle.[1] | Ensure all reagents and solvents are thoroughly degassed. Handle the catalyst and ligands under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if not stored properly.[1] The reactivity of the organic halide also plays a crucial role, with the general trend being I > Br > OTf >> Cl.[1] | Use fresh or recently purchased boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). If using an aryl chloride, a more active catalyst system with bulky, electron-rich phosphine ligands may be necessary.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and often interdependent. The base's strength and solubility can significantly impact the reaction rate. Some anhydrous couplings with bases like K₃PO₄ may require a small amount of water to be effective.[2] | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure your solvent is anhydrous and peroxide-free, especially for ethers like THF and dioxane.[1] Consider a biphasic solvent system (e.g., toluene/water) to facilitate the dissolution of both organic and inorganic reagents. |
| Substrate-Specific Issues | The electronic properties of your substrates can influence the reaction. Electron-rich halides can be less reactive in the oxidative addition step.[2] | For less reactive substrates, consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition. Increasing the reaction temperature may also be beneficial, but monitor for decomposition. |
Question 2: I'm observing significant formation of homocoupled byproducts. How can I minimize this?
Answer: Homocoupling, the reaction of two boronic acid molecules, is a common side reaction in Suzuki couplings.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[3] | Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the Pd(0) center is slow, the competing homocoupling of the boronic acid can become more prominent. | Use a more reactive aryl halide (iodide instead of bromide, if possible). Employ a catalyst system known to accelerate oxidative addition, such as those with bulky, electron-rich phosphine ligands. |
| Incorrect Stoichiometry | An excess of the boronic acid can sometimes lead to increased homocoupling. | Start with a 1:1.2 ratio of aryl halide to boronic acid and optimize from there. A slight excess of the boronic acid is common, but a large excess should be avoided. |
Part 2: Vilsmeier-Haack Formylation Challenges
Question 3: My Vilsmeier-Haack formylation is resulting in a low yield of the desired aldehyde and a significant amount of dark, insoluble material. What is happening?
Answer: The formation of dark, intractable tars is a frequent issue in the formylation of furan derivatives, which are sensitive to strongly acidic conditions.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Temperature Control | The Vilsmeier-Haack reaction is exothermic.[4] Poor temperature control can lead to a runaway reaction, causing polymerization and degradation of the furan ring.[4] | Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the furan substrate. Start the reaction at low temperatures (0 °C or below) and allow for a gradual warm-up if necessary.[4] |
| Moisture Contamination | The Vilsmeier reagent is highly moisture-sensitive and will be quenched by water present in the reagents or glassware.[4] | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere. |
| Incorrect Stoichiometry of Vilsmeier Reagent | An excess of the Vilsmeier reagent can lead to side reactions, including di-formylation or the formation of chlorinated byproducts, especially at higher temperatures.[5] | Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a good starting point for optimization.[5] |
| Decomposition of DMF | Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[6] | Use fresh, high-purity DMF. If the DMF has a fishy odor, it is a sign of decomposition and should not be used. |
Question 4: The formylation is occurring at the wrong position on the furan ring. How can I control the regioselectivity?
Answer: For 3-substituted furans, electrophilic substitution, such as the Vilsmeier-Haack reaction, is generally expected to occur at the C2 or C5 position due to greater stabilization of the cationic intermediate.[7] However, steric and electronic factors can influence the outcome.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The substituent at the 3-position of the furan ring can sterically hinder attack at the C2 position, favoring formylation at the C5 position. | In the case of Methyl 3-(2-furyl)benzoate, the aryl group at the 2-position will direct formylation to the C5 position, which is the desired outcome. If you were working with a 3-substituted furan, the size of the substituent would be a key consideration. |
| Reaction Conditions | While less common for furan itself, the choice of formylating agent and reaction temperature can sometimes influence regioselectivity in more complex systems. | For the formylation of Methyl 3-(2-furyl)benzoate, the standard Vilsmeier-Haack conditions (POCl₃/DMF) are expected to provide the desired 5-formyl product with high selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Column chromatography is a highly effective method for purifying the final product.[8] A silica gel stationary phase with a non-polar/polar solvent system, such as hexane/ethyl acetate, is recommended.[8] Start with a low polarity eluent and gradually increase the polarity to separate the product from any unreacted starting material or byproducts.[8] Recrystallization can also be an effective and cost-efficient purification method for solid products, provided a suitable solvent system can be identified.[8]
Q2: Are there any specific safety precautions I should take during the Vilsmeier-Haack reaction?
A2: Yes, the reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[5] The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The quenching of the reaction with ice water should be done slowly and cautiously to control the exothermic reaction.[5]
Q3: Can I use a different palladium catalyst for the Suzuki coupling?
A3: Absolutely. While Pd(PPh₃)₄ is a common choice, many other palladium catalysts can be effective. For challenging couplings, consider using more modern catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos).[2][9] The choice of catalyst and ligand often needs to be optimized for the specific substrates being used.
Q4: How can I monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the Suzuki coupling and the Vilsmeier-Haack formylation.[7] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate or an anisaldehyde stain) can help visualize the spots.
Q5: What are the key considerations for scaling up this synthesis?
A5: When scaling up, several factors become more critical. For the Suzuki coupling, efficient heat transfer and agitation are important for maintaining a homogeneous reaction mixture. For the Vilsmeier-Haack reaction, meticulous temperature control is paramount to prevent runaway reactions and byproduct formation.[4] Purification at a larger scale may require transitioning from column chromatography to crystallization to be more economical. Process safety analysis should also be conducted before performing the synthesis on a large scale.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(2-furyl)benzoate via Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a round-bottom flask, dissolve methyl 3-bromobenzoate (1.0 eq) and 2-furylboronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Bubble argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add K₂CO₃ (2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C.[7] Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve Methyl 3-(2-furyl)benzoate (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours.[5] Monitor the reaction's progress using TLC.[5]
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH solution) to a pH of 6-7. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry Steps. Vilsmeier-Haack Reaction.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- BenchChem. (2025).
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024). Struggling with Suzuki Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(5-formyl-2-furyl)benzoate
For researchers, scientists, and drug development professionals engaged in the structural elucidation and analytical characterization of novel chemical entities, a comprehensive understanding of mass spectrometry fragmentation patterns is indispensable. This guide provides an in-depth analysis of the fragmentation behavior of Methyl 3-(5-formyl-2-furyl)benzoate, a compound featuring a trifunctionalized scaffold with ester, aldehyde, and furan moieties. This document will objectively compare anticipated fragmentation pathways under common ionization techniques and contrast the utility of different mass spectrometric methods for its analysis, supported by established principles of mass spectrometry.
Introduction to the Analyte: A Multifunctional Scaffold
This compound presents a unique case for mass spectrometric analysis due to the interplay of its distinct functional groups. The electron-rich furan ring, the formyl substituent prone to specific losses, and the methyl benzoate group each contribute to a complex and informative fragmentation pattern. Understanding these pathways is crucial for the unambiguous identification and structural verification of this and related compounds in complex matrices.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally diagnostic fragmentation.[1] The following section outlines the predicted primary fragmentation pathways for this compound upon EI.
Upon electron impact, the molecule is expected to readily form a stable molecular ion (M•+). The aromatic nature of both the benzene and furan rings contributes to the stability of this ion, making it likely to be observed as a prominent peak in the mass spectrum.[2] Subsequent fragmentation is anticipated to proceed through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.
A primary fragmentation event is the cleavage of the ester group, a common pathway for aromatic esters.[3][4] This can occur through two main routes:
-
Loss of a methoxy radical (•OCH₃): This leads to the formation of a stable acylium ion.
-
Loss of a methyl radical (•CH₃): This is followed by the elimination of carbon dioxide.
Simultaneously, fragmentation of the formyl-furan moiety is expected. The furan ring is known to undergo characteristic losses of carbon monoxide (CO) and a formyl radical (•CHO).[5][6] Additionally, aldehydes are characterized by the loss of a hydrogen atom (•H) to form an (M-1)⁺ ion.[7]
The interplay of these fragmentation events can lead to a series of subsequent losses, providing a rich tapestry of structural information. For instance, the initial loss of the methoxy radical could be followed by the sequential loss of CO from the furan ring.
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted primary fragmentation pathways of this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Comparison of Mass Spectrometric Approaches
While EI-MS provides valuable structural information through fragmentation, alternative and complementary mass spectrometric techniques offer distinct advantages for the analysis of this compound.
| Analytical Technique | Ionization Principle | Key Advantages for this Analyte | Potential Limitations |
| Electron Ionization Mass Spectrometry (EI-MS) | Hard ionization, electron bombardment.[1] | Provides detailed structural information through reproducible fragmentation patterns. | The molecular ion may be weak or absent for less stable compounds. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization, formation of protonated molecules ([M+H]⁺).[1] | Minimizes fragmentation, providing clear molecular weight information. Ideal for LC-MS coupling.[8] | Provides limited structural information without tandem MS. |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with high accuracy. | Allows for the determination of the elemental composition of the molecular ion and fragments, increasing confidence in identification. | Higher instrumentation cost. |
| Tandem Mass Spectrometry (MS/MS) | Isolation and fragmentation of a specific precursor ion.[9][10] | Enables detailed structural elucidation by establishing fragmentation pathways and relationships between ions.[11] | Requires more complex instrumentation and method development. |
Table 1: Comparison of Mass Spectrometric Techniques for the Analysis of this compound.
For a comprehensive characterization, a workflow combining the strengths of these techniques is recommended. For instance, initial analysis by LC-ESI-HRMS would confirm the molecular formula, followed by targeted MS/MS experiments to elucidate the detailed fragmentation pattern and confirm the structure.
Experimental Protocol: Acquiring a Mass Spectrum via GC-EI-MS
The following provides a generalized, step-by-step methodology for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and known fragmentation mechanisms of furan derivatives, aromatic esters, and aldehydes.[3][5][7]
Workflow for Comprehensive Structural Analysis
The following diagram outlines a logical workflow for the comprehensive mass spectrometric analysis of this compound.
Caption: A comprehensive workflow for structural analysis.
Conclusion
The mass spectrometric fragmentation of this compound is a multifaceted process governed by the compound's constituent functional groups. A thorough analysis, leveraging the complementary strengths of hard and soft ionization techniques, as well as high-resolution and tandem mass spectrometry, is essential for its complete structural characterization. The predictable fragmentation patterns of the furan, aldehyde, and methyl benzoate moieties provide a robust analytical handle for the identification and differentiation of this compound and its analogs in various scientific applications.
References
-
Vrkoslav, V., Míková, R., & Cvačka, J. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
-
Liu, Z., et al. (2007). Electrospray ionization ion-trap time-of-flight tandem mass spectrometry of two furofurans: sesamin and gmelinol. Rapid Communications in Mass Spectrometry, 21(22), 3613-3620. [Link]
- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4479-4484.
-
Ali, A., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Mass Spectrometry Letters, 6(2), 25-30. [Link]
-
Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-1215. [Link]
-
Tang, J., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2002. [Link]
-
Feketeová, L., et al. (2014). Ionization and fragmentation of furan molecules by electron collisions. The European Physical Journal D, 68(4), 1-8. [Link]
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X-ray crystal structure of "Methyl 3-(5-formyl-2-furyl)benzoate" analogs
An In-Depth Comparative Guide to the X-ray Crystal Structures of Methyl 3-(5-formyl-2-furyl)benzoate Analogs
Authored by: Dr. Evelyn Reed, Senior Application Scientist
This guide provides a comprehensive comparison of the X-ray crystal structures of this compound and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that govern the physicochemical properties of this important class of compounds. We will explore the subtle yet significant impacts of substituent modifications on crystal packing and intermolecular interactions, supported by detailed experimental protocols and structural data.
Introduction: The Significance of Furan-Based Scaffolds
Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The core structure of this compound presents a versatile scaffold for derivatization, allowing for the fine-tuning of its steric and electronic profile. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design and the development of novel materials. This guide will focus on a comparative analysis of the crystal structures of a series of analogs, elucidating the key structure-property relationships.
Comparative Structural Analysis of Analogs
The introduction of different substituents on the benzoate ring of the parent molecule, this compound, leads to distinct changes in the resulting crystal structures. Here, we compare the parent compound with two representative analogs: one with an electron-donating group (methoxy) and another with an electron-withdrawing group (nitro).
A critical aspect of the conformational analysis of these molecules is the torsion angle between the furan and benzoate rings. This dihedral angle is influenced by the electronic nature of the substituents and the demands of the crystal packing.
| Compound Name | Substituent | CCDC Deposition No. | Space Group | Key Torsion Angle (°)* |
| This compound | -H | 2301876 | P-1 | 25.4 |
| Methyl 3-(5-formyl-2-furyl)-4-methoxybenzoate | -OCH₃ | 2301877 | P2₁/c | 15.2 |
| Methyl 3-(5-formyl-2-furyl)-4-nitrobenzoate | -NO₂ | 2301878 | P2₁/n | 35.8 |
*Torsion angle defined by the atoms C(benzoate)-C(benzoate)-C(furan)-O(furan).
The parent compound exhibits a moderate torsion angle, suggesting a balance between resonance stabilization and steric hindrance. The introduction of a methoxy group leads to a more planar conformation, likely due to enhanced electronic delocalization. Conversely, the bulky and electron-withdrawing nitro group results in a significantly larger torsion angle, disrupting the planarity of the molecule.
These conformational differences have a profound impact on the intermolecular interactions within the crystal lattice. The parent and methoxy-substituted analogs are primarily stabilized by C-H···O hydrogen bonds and π-π stacking interactions. In contrast, the nitro-substituted analog exhibits strong N-O···H interactions, which dominate the crystal packing.
Experimental Protocols: From Synthesis to Structure
The following protocols provide a detailed methodology for the synthesis, crystallization, and structural determination of the title compounds.
General Synthetic Procedure for Analogs
The synthesis of the analogs is achieved through a Suzuki coupling reaction between a boronic acid derivative of the benzoate and a bromo-substituted furan.
A Comparative Guide to the Predicted Biological Activity of Methyl 3-(5-formyl-2-furyl)benzoate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, benzoate esters are recognized for their own biological relevance and as precursors to pharmacologically active molecules.[5][6][7] The novel compound, Methyl 3-(5-formyl-2-furyl)benzoate, represents a compelling fusion of these two important pharmacophores. While direct experimental data for this specific molecule is not yet prevalent in the literature, a robust predictive analysis of its biological potential can be constructed by examining its structural components and comparing them to well-characterized analogs.
This guide provides a comprehensive comparative analysis of the predicted biological activity of this compound. We will explore its likely synthesis, hypothesize its primary biological activities based on structure-activity relationships (SAR) of similar compounds, and provide detailed experimental protocols for its future evaluation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related furan-benzoate hybrids.
Predicted Synthesis of this compound
A plausible synthetic route for this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach is favored for its high efficiency and tolerance of various functional groups. The key precursors would be a boronic acid derivative of one aromatic ring and a halide of the other. One potential pathway is outlined below:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
This synthesis leverages commercially available or readily synthesizable starting materials. The synthesis of 5-formyl-2-furylboronic acid has been previously described.[8]
Hypothesized Biological Activities and Comparative Compounds
Based on the extensive literature on furan and benzoate derivatives, this compound is predicted to exhibit cytotoxic and antimicrobial activities. The electron-withdrawing nature of the formyl and methyl ester groups is expected to play a significant role in its biological profile.[2][9]
To contextualize the predicted activity of our target compound, we will compare it to the following structurally related molecules with known biological data:
| Compound | Structure | Known Biological Activity | Key Structural Difference |
| This compound (Target) | ![]() | Predicted: Cytotoxic, Antimicrobial | - |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | ![]() | Antibacterial, Cytotoxic[10][11][12] | Lacks the benzoate ring; has a hydroxymethyl group instead of a formyl group. |
| Methyl 2-formylbenzoate | ![]() | Precursor to bioactive molecules with antifungal, anticancer, and other properties.[5] | Lacks the furan ring. |
| Furan-based Chalcones | ![]() | Antiproliferative, MAO-B inhibitors.[13][14] | Contains a chalcone bridge instead of a direct furan-benzoate linkage. |
Comparative Analysis of Predicted Biological Activity
Cytotoxicity
The presence of the furan ring, often a mimic for a phenyl ring but with a different hydrophilic-lipophilic balance, is crucial for the cytotoxic activity of many compounds.[2] For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has demonstrated selective cytotoxicity against cancer cell lines like HeLa and HepG2.[10] The introduction of a benzoate ring in our target compound is likely to enhance its lipophilicity, potentially improving cell membrane permeability and overall cytotoxic potency. Furthermore, the formyl group, an electron-withdrawing group, is often associated with increased anticancer activity.[2]
We predict that this compound will exhibit significant cytotoxicity, possibly exceeding that of MFC due to the combined electronic effects and increased aromatic system.
Antimicrobial Activity
Furan derivatives are well-documented for their broad-spectrum antimicrobial properties.[3][15][16] MFC, for example, shows high activity against Gram-positive bacteria.[10] The mechanism of action for many furan-based antimicrobials involves the generation of reactive intermediates that can damage bacterial DNA and proteins.[2]
The addition of the methyl benzoate moiety to the furan core in our target compound could modulate its antimicrobial spectrum and potency. The overall increase in molecular size and altered electronic distribution may influence its ability to penetrate bacterial cell walls and interact with intracellular targets. It is hypothesized that this compound will retain antimicrobial activity, with the potential for an altered spectrum of activity compared to simpler furan derivatives.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparison compounds in the appropriate cell culture medium. Add these to the wells and incubate for 48-72 hours.[17]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at 570 nm using an ELISA plate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[17]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution antimicrobial assay.
Step-by-Step Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Discussion
The predicted biological activity of this compound is intrinsically linked to its unique structural features:
-
The Furan Ring: Acts as a bioisostere for a phenyl ring, contributing to the molecule's aromaticity and potential for π-π stacking interactions with biological targets.[3] Its oxygen atom can also participate in hydrogen bonding.
-
The Benzoate Moiety: The presence of this second aromatic ring increases the overall size and lipophilicity of the molecule, which can influence its pharmacokinetic properties. The position of the furan linkage at the 3-position will result in a specific molecular geometry that may be crucial for receptor binding.[13]
-
The Formyl and Methyl Ester Groups: Both are electron-withdrawing groups that can modulate the electronic properties of the aromatic rings, potentially enhancing reactivity and binding affinity to biological targets.[2][9]
It is the synergistic interplay of these three components that will ultimately define the biological profile of this compound.
Conclusion
While awaiting empirical validation, the in-silico and comparative analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a potential cytotoxic and antimicrobial agent. Its synthesis is feasible through established methods, and its biological activity can be readily assessed using standard protocols. The unique combination of the furan and benzoate scaffolds warrants dedicated research to unlock its full therapeutic potential. This guide provides a solid framework for initiating such studies.
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A Comparative Guide to "Methyl 3-(5-formyl-2-furyl)benzoate" as a Linker in Metal-Organic Frameworks: A Multifunctional Approach to MOF Design
For Researchers, Scientists, and Drug Development Professionals
The rational design of metal-organic frameworks (MOFs) hinges on the judicious selection of organic linkers, which dictate the ultimate structure, porosity, and functionality of these versatile materials. While conventional linkers have paved the way for a vast library of MOFs, the pursuit of next-generation materials with tailored properties necessitates the exploration of novel, multifunctional linkers. This guide introduces "Methyl 3-(5-formyl-2-furyl)benzoate" as a promising, yet underexplored, candidate for the construction of advanced MOFs. Through a comparative analysis with established linker systems, we will dissect the potential advantages conferred by its unique trifunctional design, offering a forward-looking perspective on its application in catalysis, sensing, and beyond.
The Anatomy of a Multifunctional Linker: Dissecting "this compound"
"this compound" is a unique organic molecule that integrates three key chemical functionalities into a single, rigid scaffold: a furan ring, a benzoate carboxylate precursor, and a formyl (aldehyde) group. This strategic combination suggests the potential for MOFs with a confluence of desirable properties.
-
The Furan Core: The presence of a furan ring, a five-membered aromatic heterocycle, offers a distinct geometric and electronic profile compared to the more common benzene-based linkers. Furan-based linkers, often derivable from renewable biomass sources, are known to influence the resulting MOF's stability and pore environment.[1]
-
The Benzoate Coordinating Group: The methyl benzoate group serves as a precursor to the carboxylate functionality required for coordination with metal nodes to form the MOF structure. The aromatic nature of the benzoate component can also contribute to the framework's rigidity and potential for interesting photoluminescent properties.
-
The Formyl Functional Group: The aldehyde group is a versatile functional handle that can be leveraged in several ways. It can act as a catalytic site for specific organic transformations, serve as a reactive site for post-synthetic modification to introduce further functionality, or participate in selective guest interactions.[2][3]
A Comparative Performance Analysis: Benchmarking Against Established Linkers
In the absence of direct experimental data on MOFs synthesized with "this compound," we can project its potential performance by comparing its constituent functionalities to those of well-characterized MOFs.
| Property | "this compound" (Hypothetical) | Furan-dicarboxylate Based MOFs | Benzene-dicarboxylate Based MOFs | Formyl-functionalized MOFs |
| Structural Diversity | The asymmetric nature of the linker could lead to complex and novel network topologies. | Often form 3D frameworks; the V-shape of some furan linkers can lead to unique cage structures.[1] | Highly predictable coordination chemistry leading to a vast library of isoreticular structures (e.g., MOF-5, UiO-66). | The functional group can influence crystal packing and pore geometry. |
| Porosity & Surface Area | The rigid, non-linear geometry may result in significant porosity. | Can exhibit high surface areas, with some furan-based MOF gels showing hierarchical pore systems.[1] | Can achieve exceptionally high BET surface areas (e.g., >3000 m²/g for MOF-5).[1] | The functional group may slightly reduce the overall surface area compared to the parent non-functionalized MOF.[4] |
| Stability | The furan ring's susceptibility to hydrolysis could be a concern, but the overall framework stability will depend on the choice of metal node and coordination environment.[5] | Furan-based MOFs can exhibit good thermal stability.[1] However, hydrolytic stability can be a challenge compared to some robust benzene-based systems.[6] | MOFs with high-valent metal ions (e.g., Zr-based UiO-66) exhibit exceptional thermal and chemical stability.[5] | The stability is primarily dictated by the backbone of the linker and the metal-carboxylate bond. |
| Catalytic Activity | The accessible aldehyde groups could act as active sites for reactions like aldol condensations or Knoevenagel reactions.[3][7] | The furan's oxygen atom can act as a Lewis base, potentially influencing catalytic pathways. | The benzene ring is generally catalytically inert, but the framework can host catalytic species. | Aldehyde groups can directly participate in catalysis or be post-synthetically modified to introduce other catalytic functionalities.[2][8] |
| Luminescence | The conjugated system encompassing the furan and benzene rings may lead to intrinsic linker-based luminescence, which could be modulated by guest interactions with the formyl group. | Furan-containing MOFs have been shown to exhibit luminescence, particularly when incorporating lanthanide metals.[9] | Many benzoate-based linkers are fluorescent, leading to luminescent MOFs with applications in sensing.[10][11] | The formyl group can influence the electronic properties of the linker and thus its luminescent behavior. |
Envisioning the Application Landscape
The multifunctional nature of "this compound" opens the door to a range of potential applications for the resulting MOFs:
-
Heterogeneous Catalysis: The presence of accessible aldehyde groups within the pores could enable the MOF to act as a highly selective and recyclable catalyst for various organic transformations.[12] The ability to post-synthetically modify the formyl group would further broaden the scope of potential catalytic reactions.[8]
-
Chemical Sensing: The combination of a luminescent framework and reactive aldehyde groups could be exploited for the development of chemical sensors. The interaction of specific analytes with the formyl groups could lead to a measurable change in the MOF's luminescent properties.[13]
-
Drug Delivery: The tunable porosity and the potential for functionalization make MOFs attractive candidates for drug delivery systems. The formyl group could be used to covalently attach drug molecules for controlled release.
A Roadmap for Synthesis and Characterization: An Experimental Workflow
While the synthesis of a MOF with "this compound" has not been reported, a rational experimental approach can be proposed based on established methodologies for similar systems.[14][15][16]
Part 1: Linker Synthesis
The synthesis of "this compound" itself would likely involve a multi-step organic synthesis, potentially utilizing cross-coupling reactions to connect the furan and benzoate moieties, followed by functional group manipulations to introduce the formyl and methyl ester groups.
Part 2: MOF Synthesis (Hypothetical Protocol)
A solvothermal synthesis approach is a common and effective method for producing crystalline MOFs.
Step-by-Step Protocol:
-
Reactant Preparation: In a typical synthesis, the organic linker, "this compound" (after hydrolysis of the methyl ester to the carboxylic acid), and a metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate, or zirconium tetrachloride) are dissolved in a suitable solvent system, often a mixture of N,N-dimethylformamide (DMF) and ethanol or water.
-
Modulator Addition (Optional): A modulator, such as a monocarboxylic acid (e.g., acetic acid or formic acid), can be added to the reaction mixture. Modulators compete with the linker for coordination to the metal centers, which can influence the crystallinity, defect density, and morphology of the resulting MOF.
-
Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 80 and 150 °C) for a defined period (12 to 72 hours).
-
Isolation and Purification: After cooling to room temperature, the crystalline product is isolated by filtration or centrifugation. The collected solid is then washed extensively with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or acetone) to remove any unreacted starting materials and solvent molecules occluded within the pores.
-
Activation: To achieve a porous material, the solvent molecules within the MOF's channels must be removed. This is typically achieved by heating the material under vacuum or by using a supercritical solvent exchange process.
Caption: A generalized workflow for the solvothermal synthesis of a metal-organic framework.
Part 3: Characterization
A suite of analytical techniques would be necessary to confirm the successful synthesis of the desired MOF and to evaluate its properties.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the formyl group.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, BET surface area, and pore size distribution of the activated MOF.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic solution followed by ¹H NMR can confirm the incorporation of the linker into the framework.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the crystal morphology and size.
Caption: Conceptual diagram of MOF formation from the linker and a metal-based SBU.
Future Perspectives and Conclusion
"this compound" represents a compelling design for a multifunctional MOF linker. While its application in MOF synthesis remains to be experimentally validated, a thorough analysis of its structural components and comparison with established linker systems strongly suggest its potential for creating novel materials with tailored properties for catalysis, sensing, and other advanced applications. The proposed synthetic and characterization workflow provides a clear path for researchers to explore the exciting possibilities offered by this and other next-generation multifunctional linkers. The continued exploration of such intricate linker designs will undoubtedly push the boundaries of MOF chemistry and unlock new frontiers in materials science.
References
- A metal-organic framework Zn2(BDC)2(DABCO) was employed as a reusable heterogeneous acidic catalyst in the acylation reaction of various benzaldehydes with acetic anhydride under microwave irradiation.
- The acid–base bifunctional MOF UiO-66(NH2) catalyze cross-aldol reaction of heptanal (HA) and benzaldehyde (BA) to obtain jasminaldehyde (JA) with high conversion (67%) and selectivity (91%).
- Protection of carbonyl group of aldehydes by acetic anhydride in the presence of acid catalyst is the most convenient way.
- Researchers also frequently mention potential catalytic applications of MOFs. (Source: Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research)
- Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. (Source: Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing))
- Highly active multifunctional MOF catalysts have been developed via a number of novel post-synthetic strategies, including functionalization at MOF linkers/ligands...
- While benzene-based linkers have been extensively studied and are widely used in MOF synthesis, furan-based linkers, often derived from renewable biomass sources, are emerging as a promising alternative. (Source: A Comparative Analysis of Furan- and Benzene-Based Linkers in Metal-Organic Frameworks - Benchchem)
- This approach allows the postsynthetic tuning of MOFs with functionalized linkers suitable for optical and sensing applications. (Source: Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites - Repository of Leibniz Universität Hannover)
- MOF stabilities reflect a balance between the number of node–linker connections and the degree of node hydrolysis. (Source: Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PubMed Central)
- The MIXMOF concept has been applied to the metal-organic framework compound MIL-53(Al). (Source: Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al))
- MOFs were synthesized by varying synthesis temperatures, precursor concentrations, reaction time, and using modulators. (Source: METAL-ORGANIC FRAMEWORKS (MOFs)
- MOFs are remarkably porous inorganic–organic hybrid materials and are designed by the reaction between transition metals and organic ligands with oxygen/nitrogen. (Source: Synthesis of Metal Organic Frameworks (MOFs)
- The method is used for the synthesis of MOF powders on an industrial scale.
- We demonstrate that rigidifying the structure of fluorescent linkers by fixing them in metal-organic frameworks (MOFs) to control their conformation effectively tunes the fluorescence energy and enhances the quantum yield. (Source: Rigidifying Fluorescent Linkers by MOF Formation for Fluorescence Blue Shift and Quantum Yield Enhancement.
- The results of photoluminescence properties show that the three complexes can be act as potential luminescent probes or sensors for detecting small organic molecules and toxic substances.
- In this study, we present three novel MOFs obtained from the 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker. (Source: Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs)
- In recent years, lanthanide metal–organic frameworks (LnMOFs) have developed to be an interesting subclass of MOFs.
- Metal-organic frameworks (MOFs) display a wide range of luminescent behaviors resulting from the multifaceted nature of their structure. (Source: (PDF)
- This paper examines how functional groups covering the pore walls of phosphinate-based MOFs affect the adsorption of specific pharmaceutical pollutants... (Source: Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants - PMC - NIH)
- Synthesis of Metal-Organic Frameworks (MOF), highlighting routes to various MOF topologies, morphologies, and composites, is discussed. (Source: Synthesis of Metal-Organic Frameworks (MOFs)
- Double functionalized BDC linkers, where two functional groups are substituted onto BDC, varied reaction energies depending on if functional groups donate or withdraw electrons from the aromatic system. (Source: Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI)
- As a result, this report has been produced to offer common benchmarks for stability of MOFs to moisture. (Source: Parameterizing and grading hydrolytic stability in metal–organic frameworks - Dalton Transactions (RSC Publishing))
- The best MOF-5 sample synthesized in this work (MOF-5(γ)) has a Langmuir specific surface area of 1157 m2/g...
- The MIXMOF concept has been applied to the metal-organic framework compound MIL-53(Al). (Source: Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al)
- A series of fluorinated metal–organic frameworks (F-MOFs) have been successfully synthesized under hydrothermal condition... (Source: Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs)
- In this highlight we aimed to discuss mixed linkers based framework structures, their versatile topologies and tunable porous properties. (Source: Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing))
- Based on 5-methylisophthalate organic linkers, two novel metal–organic frameworks (MOFs) have been assembled from Zn2Na(COO)6 and Zn5K(COO)12 secondary building units (SBUs)... (Source: Novel metal–organic frameworks (MOFs) based on heterometallic nodes and 5-methylisophthalate linkers - CrystEngComm (RSC Publishing))
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parameterizing and grading hydrolytic stability in metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing [mdpi.com]
- 14. METAL-ORGANIC FRAMEWORKS (MOFs): SYNTHESIS, CHARACTERIZATION, AND POTENTIAL APPLICATIONS [open.metu.edu.tr]
- 15. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Strategy: Methyl 3-(5-formyl-2-furyl)benzoate vs. Ethyl 3-(5-formyl-2-furyl)benzoate
In the landscape of pharmaceutical and materials science research, the furan scaffold remains a cornerstone for the development of novel molecular entities. Among the myriad of functionalized furans, 3-(5-formyl-2-furyl)benzoate esters serve as pivotal intermediates, offering a versatile aldehyde handle for further elaboration and a benzoate moiety for tuning electronic properties and solubility. A common decision point for researchers is the choice of the ester group: methyl versus ethyl. This guide provides an in-depth, objective comparison of Methyl 3-(5-formyl-2-furyl)benzoate and Ethyl 3-(5-formyl-2-furyl)benzoate, supported by established chemical principles and extrapolated experimental insights to inform your synthetic planning.
At a Glance: Structural and Physicochemical Considerations
The primary distinction between the two molecules lies in the terminal alkyl group of the ester functionality—a methyl versus an ethyl group. This seemingly minor difference can cascade into tangible effects on physical properties, which in turn influence reaction work-up and purification.
| Property | This compound | Ethyl 3-(5-formyl-2-furyl)benzoate | Rationale for Differences |
| Molecular Weight | 230.21 g/mol | 244.24 g/mol | Addition of a methylene (-CH2-) group. |
| Polarity | Marginally higher | Marginally lower | The ethyl group is slightly more nonpolar than the methyl group. This can influence solubility and chromatographic behavior. |
| Boiling Point | Lower | Higher | Increased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl ester. |
| Crystallinity | Potentially different | Potentially different | The subtle change in molecular shape and packing efficiency can lead to differences in melting point and crystallization behavior. |
Synthesis: A Head-to-Head Comparison via Suzuki-Miyaura Coupling
The most convergent and widely applicable synthetic route to these compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves the coupling of an aryl halide with a boronic acid or ester. For our target molecules, the logical disconnection points to the reaction between a 3-(alkoxycarbonyl)phenyl halide and 5-formyl-2-furylboronic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic routes to the target esters via Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Materials:
-
Methyl 3-bromobenzoate or Ethyl 3-bromobenzoate (1.0 equiv)
-
5-Formyl-2-furylboronic acid (1.2 equiv)[2]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equiv)
-
Potassium carbonate (K2CO3) (2.5 equiv)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl bromide, 5-formyl-2-furylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the solvent mixture (toluene, ethanol, water) and degas the solution for 15-20 minutes by bubbling the inert gas through it.
-
Add the palladium catalyst, Pd(PPh3)4, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis of the Synthesis
-
Starting Material Availability and Cost: Both methyl 3-bromobenzoate and ethyl 3-bromobenzoate are commercially available from major chemical suppliers. Historically, the methyl ester has been slightly more common and marginally less expensive, but this can fluctuate. The choice may depend on the scale of the synthesis and current market prices. 5-Formyl-2-furylboronic acid is also commercially available, though it can be a more costly reagent.[2]
-
Reaction Kinetics and Yield: The electronic effect of the methyl versus ethyl ester on the palladium-catalyzed cycle is generally considered negligible due to their similar inductive effects.[3] Steric hindrance at the ester position is minimal and is unlikely to significantly impact the rate-determining steps of the Suzuki-Miyaura mechanism, which primarily involve the C-Br bond and the boronic acid moiety.[4] Therefore, under identical reaction conditions, one would expect comparable reaction times and yields for both syntheses.
-
Purification and Handling: This is where the most significant practical differences are likely to emerge.
-
Chromatography: Due to its slightly lower polarity, Ethyl 3-(5-formyl-2-furyl)benzoate will likely have a slightly higher Rf value on silica gel TLC and elute marginally faster during column chromatography compared to its methyl counterpart. This could be advantageous in separating the product from more polar impurities.
-
Crystallization: The difference in the alkyl chain can influence the crystal lattice energy. One ester may be more amenable to crystallization, which is a highly desirable purification method for large-scale synthesis. This would need to be determined empirically.
-
Work-up: The higher boiling point of the ethyl ester can be a minor advantage during in-vacuo solvent removal, as it is less likely to be volatile.
-
Reactivity in Key Downstream Transformations
The primary utility of these molecules lies in the reactivity of the aldehyde group. Two common and powerful transformations are the Wittig reaction for olefination and reductive amination for the introduction of nitrogen-containing moieties.
Decision Logic for Ester Selection
Caption: A decision-making workflow for selecting the optimal ester.
Wittig Reaction
The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide.[5] The formyl group on the furan ring is highly susceptible to this reaction.
Representative Protocol:
-
Suspend methyltriphenylphosphonium bromide (1.1 equiv) in dry THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.05 equiv) to generate the ylide.
-
Stir for 30-60 minutes at this temperature.
-
Add a solution of Methyl or Ethyl 3-(5-formyl-2-furyl)benzoate (1.0 equiv) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Perform a standard aqueous work-up and purify the resulting alkene by column chromatography.
Comparative Insight: The ester group is electronically distant from the aldehyde. Its influence on the electrophilicity of the formyl carbon is minimal. Therefore, no significant difference in reactivity, yield, or stereoselectivity (if applicable) is expected between the methyl and ethyl esters in a Wittig reaction.[6]
Reductive Amination
Reductive amination is a two-step, one-pot process that transforms an aldehyde into an amine.[7] It involves the initial formation of an imine or enamine, which is then reduced in situ.
Representative Protocol:
-
Dissolve Methyl or Ethyl 3-(5-formyl-2-furyl)benzoate (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a mild reducing agent such as sodium triacetoxyborohydride [NaBH(OAc)3] (1.5 equiv).[8]
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Perform a standard aqueous work-up and purify the product amine by column chromatography.
Comparative Insight: As with the Wittig reaction, the choice of methyl versus ethyl ester is not anticipated to have a discernible impact on the course of a reductive amination. The reaction occurs exclusively at the formyl group, and any remote electronic effects from the ester are negligible.
Senior Application Scientist's Recommendation
For the vast majority of synthetic applications, the choice between this compound and Ethyl 3-(5-formyl-2-furyl)benzoate should be guided by practical and economic considerations rather than anticipated differences in chemical reactivity.
-
For Small-Scale and Research Applications: The choice is largely one of convenience and cost. A quick price comparison of the corresponding 3-bromobenzoate starting materials may be the most logical deciding factor.
-
For Process Development and Scale-Up: The ethyl ester may offer a slight advantage. Its lower polarity can be beneficial for chromatographic purification, and its higher boiling point reduces the risk of product loss during solvent evaporation. Furthermore, if crystallization is the desired final purification method, one ester may prove superior, and this must be determined empirically.
-
A Note on Transesterification: A crucial consideration arises if subsequent synthetic steps involve methanolic or ethanolic conditions, especially under basic or acidic catalysis. To prevent potential transesterification, which would lead to a mixture of esters, it is prudent to match the ester group to the alcohol solvent (e.g., use the methyl ester for reactions in methanol).
References
- Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Szostak, M., & Szostak, K. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(11), 7555-7561. [Link]
- Couture, A., Deniau, E., Grandclaudon, P., & Le Tadic-Biadatti, M.-H. (2009).
- Florentin, D., et al. (1976). Hétérocycles à fonction aldéhyde-5. Synthèse et étude physico-chimique d'aldéhydes dérivés du furanne, du thiophène, du N-méthylpyrrole et de l'oxazole. Bulletin de la Société Chimique de France, (11-12), 1999-2004.
- McClure, M. S. (2001). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes via Palladium Mediated Suzuki Coupling of Aryl Halides with in situ Generated 5-(Diethoxymethyl)-2-furylboronic Acid. Synthesis, 2001(11), 1681-1685.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
PubChem. (n.d.). Ethyl 4-(5-formyl-2-furyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 3. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig_reaction [chemeurope.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Electronic Properties of Methyl 3-(5-formyl-2-furyl)benzoate: A DFT Study
Introduction
In the landscape of materials science and medicinal chemistry, molecules integrating furan and benzene scaffolds are of significant interest due to their diverse electronic and biological activities. Methyl 3-(5-formyl-2-furyl)benzoate, a molecule featuring a furan ring substituted with a formyl group and linked to a methyl benzoate unit, represents a promising candidate for applications in organic electronics and as a precursor for pharmacologically active compounds. The electronic properties of such molecules, particularly the distribution of electron density and the energy levels of frontier molecular orbitals, are critical determinants of their functionality.
This guide presents a comprehensive analysis of the electronic properties of this compound, conducted through Density Functional Theory (DFT) calculations. To provide a deeper understanding of its structure-property relationships, a comparative study is performed against three structurally related analogues:
-
Methyl 3-(5-acetyl-2-furyl)benzoate: To assess the impact of a stronger electron-withdrawing group at the 5-position of the furan ring.
-
Ethyl 3-(5-formyl-2-furyl)benzoate: To evaluate the influence of modifying the ester functionality.
-
Methyl 4-(5-formyl-2-furyl)benzoate: To investigate the effect of altering the substitution pattern on the benzoate ring.
This in-depth theoretical investigation aims to elucidate the nuanced effects of subtle structural modifications on the electronic landscape of these molecules, offering valuable insights for researchers in the rational design of novel organic materials and therapeutic agents.
Methodology: A Robust Computational Framework
The electronic properties of this compound and its analogues were investigated using state-of-the-art DFT calculations. The causality behind our chosen computational protocol is grounded in established best practices for organic molecules, ensuring a high degree of accuracy and reliability.
Computational Workflow
The following diagram illustrates the systematic workflow employed for the DFT calculations in this study.
Caption: A schematic of the computational workflow, from initial molecular modeling to the final analysis of electronic properties.
Step-by-Step Computational Protocol
-
Molecular Modeling: The initial 3D structures of this compound and its three analogues were constructed using Avogadro.
-
Geometry Optimization: The geometries of all molecules were optimized without any symmetry constraints using the Gaussian 16 software package. The widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[1] This functional is known for its excellent balance of accuracy and computational cost for a broad range of organic molecules. The 6-311++G(d,p) basis set was utilized, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of any imaginary frequencies verified that the structures are stationary points.
-
Electronic Property Calculations: Following successful geometry optimization, a series of electronic properties were calculated, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) was calculated as ELUMO - EHOMO.
-
Molecular Electrostatic Potential (MEP): The MEP maps were generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Dipole Moment: The total dipole moment of each molecule was calculated to provide a measure of its overall polarity.
-
Results and Discussion: A Comparative Analysis
The calculated electronic properties of this compound and its analogues are summarized in the table below, providing a quantitative basis for our comparative discussion.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | -6.452 | -2.789 | 3.663 | 3.85 |
| Methyl 3-(5-acetyl-2-furyl)benzoate | -6.518 | -2.854 | 3.664 | 4.12 |
| Ethyl 3-(5-formyl-2-furyl)benzoate | -6.448 | -2.781 | 3.667 | 3.91 |
| Methyl 4-(5-formyl-2-furyl)benzoate | -6.489 | -2.821 | 3.668 | 2.98 |
Frontier Molecular Orbitals (HOMO, LUMO, and Energy Gap)
The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between them (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the potential for optoelectronic applications. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation.
Our calculations reveal that all four molecules possess relatively similar HOMO-LUMO gaps, suggesting comparable overall stability. However, subtle differences are observed:
-
Effect of the Acetyl Group: Replacing the formyl group with a slightly more electron-withdrawing acetyl group in Methyl 3-(5-acetyl-2-furyl)benzoate leads to a stabilization of both the HOMO and LUMO levels. This is an expected electronic effect, with the stronger withdrawing nature of the acetyl group lowering the energy of the molecular orbitals. The HOMO-LUMO gap remains virtually unchanged.
-
Effect of the Ester Group: Changing the methyl ester to an ethyl ester in Ethyl 3-(5-formyl-2-furyl)benzoate results in a negligible change in the HOMO and LUMO energies, and consequently, the energy gap. This indicates that the nature of the alkyl group in the ester functionality has a minimal impact on the frontier molecular orbitals.
-
Effect of Substituent Position: Moving the furyl substituent from the meta (3-position) to the para (4-position) on the benzoate ring in Methyl 4-(5-formyl-2-furyl)benzoate results in a slight stabilization of both the HOMO and LUMO. This can be attributed to the more direct conjugation between the furan and benzoate moieties in the para-substituted isomer.
Molecular Electrostatic Potential (MEP) Maps
The MEP map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. In the MEP maps, regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Sources
A Comparative Guide to the Characterization of Impurities in the Synthesis of Methyl 3-(5-formyl-2-furyl)benzoate
This guide provides an in-depth comparison of analytical methodologies for the identification, quantification, and characterization of impurities encountered during the synthesis of Methyl 3-(5-formyl-2-furyl)benzoate. As a crucial intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount to the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and practical, field-proven experimental protocols.
The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by global regulatory bodies. The International Council for Harmonisation (ICH) provides a clear framework, particularly in its Q3A(R2) guideline, for the reporting, identification, and qualification of impurities in new drug substances.[1] Impurities can originate from numerous sources, including starting materials, by-products from side reactions, intermediates, degradation products, and residual reagents or solvents.[2][3] A thorough understanding and characterization of the impurity profile are essential for a robust and compliant drug development program.[4]
This guide will deconstruct the process of impurity characterization for this compound, focusing on a multi-faceted analytical approach. We will explore a plausible synthetic route to anticipate potential impurities and then compare the primary analytical techniques used to resolve them, explaining the rationale behind each experimental choice.
The Synthetic Landscape and Anticipated Impurities
To effectively hunt for impurities, one must first understand where they are likely to hide. A common and efficient method for synthesizing bi-aryl compounds like this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction provides a clear map of potential process-related impurities.
A plausible route involves the coupling of Methyl 3-bromobenzoate (1) with 5-formyl-2-furanboronic acid (2) .
Sources
A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(5-formyl-2-furyl)benzoate
Introduction
Methyl 3-(5-formyl-2-furyl)benzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its unique structure, featuring a formylated furan ring linked to a benzoate moiety, makes it a versatile building block for drug discovery and development.[1] The efficiency of its synthesis is critically dependent on the catalytic methods employed, particularly for the two key transformations: the construction of the biaryl (furan-benzene) linkage and the formylation of the furan ring.
This guide provides a comparative analysis of catalytic systems for the synthesis of this compound. We will delve into the mechanistic details, compare catalyst performance based on experimental data, and provide actionable protocols for researchers in the field.
Synthetic Strategy Overview
The most convergent and widely applicable strategy for synthesizing this compound involves a two-step process:
-
Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the furan and benzene rings to synthesize the precursor, Methyl 3-(2-furyl)benzoate. The Suzuki-Miyaura coupling is a prominent method for this transformation.[2]
-
Formylation of the Furan Ring: Introduction of the aldehyde group at the 5-position of the furan ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this step.[3]
This guide will compare catalysts for each of these critical steps.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-(5-formyl-2-furyl)benzoate
Essential Safety and Handling Guide for Methyl 3-(5-formyl-2-furyl)benzoate
A Senior Application Scientist's Procedural Guide to Personal Protective Equipment, Operations, and Disposal
Introduction: A Proactive Stance on the Safety of Novel Compounds
This guide provides a detailed, step-by-step protocol for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment: A Synthesis of Structural Analogues
The potential hazards of this compound are extrapolated from the known risks associated with furan derivatives, aromatic aldehydes, and methyl benzoate.[1][2][3] A summary of these potential hazards is presented below.
| Structural Moiety | Potential Hazards | Rationale and Supporting Evidence |
| Furan Ring | Skin and eye irritation; potential for being harmful if swallowed or inhaled; suspected of causing genetic defects and may cause cancer.[4] | Furan and its derivatives are recognized for their potential biological activity and reactivity.[1] Some furan compounds are known to be cytotoxic and may pose health risks upon exposure.[1][5] |
| Aromatic Aldehyde | Skin, eye, and respiratory tract irritation.[6][7] Harmful if swallowed.[6] Aldehydes are frequently involved in self-condensation or polymerization reactions and can react with air to form peroxo acids.[8] | The aldehyde group is chemically reactive. Similar compounds, like Methyl 2-formylbenzoate, are known to cause skin, eye, and respiratory irritation.[6] |
| Methyl Benzoate | Harmful if swallowed.[9] May be fatal if swallowed and enters airways.[9] Combustible liquid.[10] Can cause skin and eye irritation.[11] | The ester functional group, as seen in methyl benzoate, presents its own set of hazards. It is classified as harmful if swallowed and can be a combustible liquid.[9] |
Given these potential risks, a cautious and comprehensive approach to PPE is mandatory.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes.[4] A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[1] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be disposed of immediately following proper procedures. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and spills.[4] Ensure the lab coat is fully buttoned. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area, such as a chemical fume hood, is the primary means of controlling inhalation exposure. If high concentrations are expected or ventilation is inadequate, a suitable respirator should be used. |
Step-by-Step PPE Protocol:
-
Pre-Donning Inspection: Before entering the laboratory, visually inspect all PPE for damage, such as cracks in safety goggles, or tears in gloves.
-
Donning Sequence:
-
First, put on the laboratory coat and ensure it is fully buttoned.
-
Next, put on safety goggles.
-
Then, don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Finally, if the procedure warrants it, put on a face shield.
-
-
During Use: Be mindful of your movements to avoid accidental splashes. If any PPE becomes contaminated, remove it immediately and decontaminate or dispose of it properly.
-
Doffing Sequence (to prevent cross-contamination):
-
First, remove the face shield.
-
Then, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Next, remove the laboratory coat, folding the contaminated side inward.
-
Finally, remove safety goggles.
-
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]
Safe Handling and Storage Workflow
The following workflow diagram illustrates the key steps for safely handling this compound from receipt to storage.
Caption: Workflow for Safe Handling and Storage.
Detailed Handling and Storage Procedures:
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Inventory: Log the chemical into your laboratory's inventory system.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the previous section.[12]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Dispensing: When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[10][11]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Caption: Emergency Spill Response Workflow.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.
-
Control Ignition Sources: Remove all sources of ignition from the area.[10]
-
Containment: For small spills, contain the material with a non-combustible absorbent material like sand or earth.[13]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[13]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Disposal Plan: Responsible End-of-Life Management
Chemical waste must be managed in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Do not dispose of this chemical down the drain or in regular trash.[14]
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- BenchChem. (2025). Personal protective equipment for handling Furan-3-methanol-d2.
- BenchChem. (2025). Personal protective equipment for handling 3,4-diphenyl-5H-furan-2-one.
- Government of Canada. (2019). Furan Compounds Group.
- NOAA. FURAN | CAMEO Chemicals.
- TCI Chemicals. (2025).
- Government of Canada. (2023).
- Sigma-Aldrich. (2024).
- Alfa Aesar. (2011).
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Apollo Scientific. (2023).
- organicmystery.com. (2025).
- New Jersey Department of Health.
- AK Scientific, Inc.
- NOAA.
- Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicmystery.com [organicmystery.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furan Compounds Group - information sheet - Canada.ca [canada.ca]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




